D-Moses
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H24N6 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(1R,2R)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m1/s1 |
InChI Key |
MSFPLTWUFWOKBX-KUHUBIRLSA-N |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@H](C)[C@@H](C4=CC=CC=C4)N(C)C |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the difference between D-Moses and L-Moses
An In-depth Technical Guide on the Stereoisomers D-Moses and L-Moses for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the enantiomeric pair this compound and L-Moses, detailing their distinct biological activities, underlying mechanisms of action, and the experimental methodologies used for their characterization. L-Moses has been identified as a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and General control non-derepressible 5 (GCN5/KAT2A), while this compound serves as a crucial inactive control for experimental validation.
Core Differences and Biological Activity
This compound and L-Moses are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1] This difference in chirality results in a significant disparity in their biological functions.
-
L-Moses is a potent and selective inhibitor of the PCAF and GCN5 bromodomains.[1][2] These proteins are lysine acetyltransferases (KATs) that play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby influencing gene transcription.[3][4] L-Moses has demonstrated neuroprotective effects by attenuating neuronal cell death induced by endoplasmic reticulum (ER) stress.[3][5] This is achieved through the modulation of the Unfolded Protein Response (UPR), a cellular stress pathway.[5]
-
This compound is the inactive enantiomer of L-Moses.[1][2] It exhibits no observable binding to the PCAF bromodomain and is therefore used as a negative control in experiments to ensure that the observed effects of L-Moses are specific to its intended target and not due to off-target or non-specific cytotoxic effects.[1][2][6]
Quantitative Data Summary
The following tables summarize the quantitative data for L-Moses, highlighting its potency and selectivity for its primary targets.
Table 1: In Vitro Binding Affinity and Potency of L-Moses
| Target | Assay Type | Parameter | Value (nM) |
| PCAF | HTRF binding competition | Ki | 47[2] |
| PCAF | BROMOscan | KD | 48[2] |
| PCAF | Isothermal Titration Calorimetry (ITC) | KD | 126[2] |
| GCN5 | BROMOscan | KD | 220[2] |
| GCN5 | Isothermal Titration Calorimetry (ITC) | KD | 600[2] |
Table 2: Cellular Activity of L-Moses
| Target/Assay | Cell Line | Parameter | Value (nM) |
| PCAF (truncated) | HEK293 | IC50 (NanoBRET) | 220[2] |
| PCAF (full-length) | HEK293 | IC50 (NanoBRET) | 1,200[2] |
| PCAF (full-length pull-down) | Cell Lysates | IC50 | 660[2] |
| GCN5 (full-length pull-down) | Cell Lysates | IC50 | 220[2] |
Table 3: Off-Target Binding Profile of L-Moses
| Off-Target | Binding Affinity (nM) |
| μ-opioid receptor | 100[2] |
| OPRL1 receptor | 840[2] |
| κ-opioid receptor | 1,100[2] |
| 5-HT transporter | 220[2] |
| L-Moses showed no significant binding to a panel of 130 other off-targets at concentrations up to 10 μM.[2] |
Signaling Pathway of L-Moses in Neuroprotection
L-Moses exerts its neuroprotective effects by inhibiting PCAF (KAT2B), which is a critical transcriptional regulator involved in the adaptive Unfolded Protein Response (UPR) during ER stress.[5] The UPR is a signaling network that allows cells to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR has three main sensor branches: IRE1, PERK, and ATF6. KAT2B acts as a transcriptional co-activator that is essential for maintaining the expression of key UPR genes. By inhibiting KAT2B, L-Moses can modulate the UPR signaling cascade, preventing the activation of pro-apoptotic factors under conditions of prolonged ER stress.[5]
Caption: L-Moses inhibits KAT2B (PCAF), modulating the UPR pathway to promote cell survival.
Experimental Protocols
Detailed, step-by-step protocols for the specific L-Moses experiments are often proprietary or found within the supplementary materials of specific publications. However, this section outlines the general methodologies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Competition Assay
This assay is used to determine the binding affinity (Ki) of a compound to a target protein.
Principle: The assay measures the competition between a fluorescently labeled ligand and the unlabeled test compound (L-Moses) for binding to the target protein (PCAF). A high HTRF signal indicates the labeled ligand is bound, while a low signal indicates displacement by the test compound.
General Protocol:
-
Prepare a reaction mixture containing the target protein (e.g., GST-tagged PCAF), a biotinylated histone peptide ligand, a Europium cryptate-labeled anti-tag antibody (donor), and a streptavidin-conjugated acceptor fluorophore.
-
Add serial dilutions of L-Moses or this compound (as a control) to the reaction mixture in a microplate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor/donor emission) and plot the results against the compound concentration to determine the IC50, from which the Ki can be calculated.
Caption: Workflow for an HTRF-based competitive binding assay.
BROMOscan™ Assay
BROMOscan is a competition binding assay platform used to determine dissociation constants (KD).
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of protein bound to the solid support is quantified using qPCR.
General Protocol:
-
Bromodomain proteins (e.g., PCAF, GCN5) are tagged with a unique DNA identifier.
-
The tagged proteins are incubated with an immobilized ligand in the presence of varying concentrations of the test compound (L-Moses).
-
After incubation, unbound proteins are washed away.
-
The amount of DNA-tagged protein remaining bound to the solid support is quantified using qPCR.
-
The results are compared to a DMSO control to determine the percentage of binding inhibition, and a KD value is calculated from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the ligand (L-Moses) is titrated into a solution of the macromolecule (PCAF or GCN5) in a sample cell. The heat released or absorbed upon binding is measured by the calorimeter.
General Protocol:
-
Prepare highly pure and buffer-matched solutions of the protein (in the sample cell) and the ligand (in the injection syringe).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection until the protein becomes saturated with the ligand.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.
Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).
NanoBRET™ Target Engagement Assay
This assay measures the interaction of a test compound with a target protein in living cells.
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., PCAF) fused to NanoLuc® luciferase.
-
Add a cell-permeable fluorescent tracer that specifically binds to the target protein.
-
Add serial dilutions of the test compound (L-Moses) and incubate.
-
Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the NanoBRET ratio and plot it against the compound concentration to determine the cellular IC50.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 2. KAT2B Is Required for Pancreatic Beta Cell Adaptation to Metabolic Stress by Controlling the Unfolded Protein Response. [dev.diagenode.com]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 6. NanoBRET® Bromodomain/Histone Interaction Assays [promega.sg]
The Chemical Biology of D-Moses: A Technical Guide to a PCAF Bromodomain Negative Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Moses, also known as D-45, is the inactive enantiomer of the potent and selective p300/CBP-associated factor (PCAF) bromodomain inhibitor, L-Moses. In the study of epigenetic regulation, where precise molecular interactions are paramount, this compound serves as an essential experimental tool. Its chemical structure is identical to L-Moses in composition but opposite in stereochemistry, rendering it unable to bind to the PCAF bromodomain. This lack of binding activity makes this compound an ideal negative control for in vitro and cellular assays designed to investigate the biological roles of PCAF bromodomain inhibition by L-Moses. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental utility of this compound, including detailed protocols and data presentation to facilitate its effective use in research settings.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the triazolophthalazine class of compounds. It was developed alongside its active enantiomer, L-Moses, through iterative cycles of rational inhibitor design and biophysical characterization.
Table 1: Physicochemical Properties of this compound and L-Moses
| Property | This compound (D-45) | L-Moses (L-45) |
| Synonym(s) | (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine | (1S,2S)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine |
| Molecular Formula | C₂₁H₂₄N₆ | C₂₁H₂₄N₆ |
| Molecular Weight | 360.46 g/mol | 360.46 g/mol |
| CAS Number | 2084850-77-9 | Not available |
| Appearance | White to beige powder | Not available |
| Solubility | DMSO: 2 mg/mL (clear solution) | Not available |
| Storage | 2-8°C | Not available |
| SMILES String | CC1=NN=C2N1N=C(N--INVALID-LINK----INVALID-LINK--N(C)C)C4=CC=CC=C42 | Not available |
Mechanism of Action (or Inaction)
The p300/CBP-associated factor (PCAF), a histone acetyltransferase, plays a crucial role in transcriptional regulation. The bromodomain of PCAF recognizes and binds to acetylated lysine residues on histones and other proteins, a key event in chromatin remodeling and the recruitment of the transcriptional machinery.
L-Moses is a potent and selective inhibitor of the PCAF bromodomain. It competitively binds to the acetyl-lysine binding pocket of the PCAF bromodomain, thereby preventing its interaction with acetylated histones and disrupting downstream gene transcription.
In contrast, this compound, due to its specific stereochemistry, shows no observable binding to the PCAF bromodomain. This makes it an excellent negative control to ensure that the observed biological effects of L-Moses are due to its specific inhibition of the PCAF bromodomain and not to off-target effects or the general chemical structure of the compound.
Quantitative Data
The following tables summarize the key quantitative data for L-Moses, highlighting the inactivity of this compound.
Table 2: In Vitro Binding Affinity and Potency of L-Moses
| Parameter | Target | Value (L-Moses) | Value (this compound) | Assay Method |
| Ki | PCAF | 47 nM | No observable binding | HTRF Binding Competition |
| KD | PCAF | 48 nM | No observable binding | BROMOscan |
| KD | PCAF | 126 nM | No observable binding | Isothermal Titration Calorimetry (ITC) |
| KD | GCN5 | 220 nM | No observable binding | BROMOscan |
| KD | GCN5 | 600 nM | No observable binding | Isothermal Titration Calorimetry (ITC) |
| Selectivity vs BRD4 | - | >4500-fold | Not applicable | - |
Table 3: Cellular Activity of L-Moses
| Assay | Target | IC₅₀ (L-Moses) | IC₅₀ (this compound) |
| NanoBRET (truncated) | PCAF | 220 nM | No observable activity |
| NanoBRET (full-length) | PCAF | 1.2 µM | No observable activity |
| Competing pull-down (full-length PCAF) | PCAF | 660 nM | No observable activity |
| Competing pull-down (full-length GCN5) | GCN5 | 220 nM | No observable activity |
| Cytotoxicity in PBMCs (24 hours) | - | No cytotoxicity observed at up to 10 µM | No cytotoxicity observed at up to 10 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PCAF signaling pathway and the experimental workflow for the discovery of L-Moses.
Mechanism of inaction for D-Moses in PCAF binding
An in-depth technical guide on the mechanism of inaction for D-Moses in PCAF binding.
Executive Summary
The p300/CBP-associated factor (PCAF, also known as KAT2B) is a critical epigenetic regulator and transcriptional coactivator. Its bromodomain module plays a key role in gene regulation by recognizing and binding to acetylated lysine residues on histones and other proteins. To study the specific functions of the PCAF bromodomain, highly selective chemical probes are required. L-Moses is a potent and selective chemical probe developed for the bromodomains of PCAF and the closely related GCN5. Crucially, its enantiomer, this compound, serves as a rigorously validated negative control.
This guide details the mechanism underlying the specific inaction of this compound as a PCAF bromodomain binder. The lack of binding is not due to a lack of chemical reactivity but is instead a direct consequence of stereochemistry. The PCAF bromodomain's acetyl-lysine binding pocket is a chiral environment that selectively recognizes the specific three-dimensional structure of L-Moses. This compound, as the mirror image of L-Moses, cannot achieve the necessary complementary interactions within this pocket and therefore does not bind with any appreciable affinity. This stereospecificity is the cornerstone of its utility as a negative control, allowing researchers to distinguish on-target biological effects of L-Moses from potential off-target or compound-related artifacts.
Introduction to PCAF and Chemical Probes
PCAF is a member of the GNAT (Gcn5-related N-acetyltransferase) family of lysine acetyltransferases.[1] It is involved in numerous cellular processes, including transcription, DNA repair, and cell cycle regulation. The PCAF protein contains a C-terminal bromodomain, a conserved structural motif of approximately 110 amino acids that functions as a "reader" of epigenetic marks.[2] It specifically recognizes and binds to ε-N-acetyllysine (Kac) residues on histone tails, which is a key event in chromatin remodeling and gene activation.
To dissect the precise role of the PCAF bromodomain, chemical probes—small molecules that potently and selectively modulate a protein's function—are invaluable tools. A high-quality chemical probe must be accompanied by a closely related but biologically inactive negative control. This control helps to ensure that the observed cellular phenotype is a result of modulating the intended target, not from off-target effects. This compound was designed specifically to serve this purpose for the active PCAF/GCN5 bromodomain probe, L-Moses.[3]
Mechanism of Inaction: The Role of Stereochemistry
The core mechanism for the inaction of this compound in binding to the PCAF bromodomain is stereoselectivity . Enantiomers (like L-Moses and this compound) are chiral molecules that are non-superimposable mirror images of each other. While they have identical chemical formulas and physical properties in an achiral environment, they interact differently with other chiral molecules, such as the amino acid residues that form a protein's binding site.
L-Moses was synthesized in an enantiopure form from (1R,2S)-(-)-norephedrine.[1] This specific configuration allows its triazolophthalazine core and associated chemical groups to orient perfectly within the PCAF bromodomain's acetyl-lysine binding pocket, forming key hydrogen bonds and van der Waals interactions that result in high-affinity binding.
This compound, as the enantiomer of L-Moses, is its exact mirror image. This reversal of stereochemistry means that its functional groups are presented in a spatial arrangement that is incompatible with the PCAF binding site. It is sterically hindered from achieving the optimal orientation required for binding, and key interactions cannot be formed. Consequently, this compound exhibits no significant affinity for the PCAF bromodomain, rendering it inactive as a binder.
References
A Researcher's Technical Guide to D-Moses for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on D-Moses, the inactive enantiomer of the potent p300/CBP-associated factor (PCAF) bromodomain inhibitor, L-Moses. This compound serves as an essential negative control in laboratory experiments, enabling researchers to validate the specific effects of its active counterpart. This document outlines suppliers, experimental protocols, and the relevant biological pathways to facilitate its effective use in research settings.
Procuring this compound for Research Use
This compound, also known as D-45, is available from several reputable suppliers of research chemicals. Its CAS number is 2084850-77-9. When purchasing, it is crucial to verify the purity and intended use for laboratory research only.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-101125B | >98% | 5 mg, 10 mg, 50 mg, 100 mg | $340 (5 mg), $530 (10 mg) |
| Sigma-Aldrich | SML2191 | ≥98% (HPLC) | 25 mg | €760.58 (25 mg) |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Understanding the Biological Context: The PCAF Signaling Pathway
This compound is the inactive control for L-Moses, a selective inhibitor of the PCAF bromodomain. PCAF is a histone acetyltransferase (HAT) that plays a critical role in transcriptional activation. It recognizes and binds to acetylated lysine residues on histones and other proteins via its bromodomain, leading to chromatin remodeling and gene expression. L-Moses competitively binds to the acetyl-lysine binding pocket of the PCAF bromodomain, preventing this interaction. As the inactive enantiomer, this compound does not exhibit significant binding to the PCAF bromodomain and therefore should not elicit the same biological effects, making it an ideal negative control.[1]
References
D-Moses: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Experimental Use of D-Moses
For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount to the validity and interpretation of experimental results. In the study of epigenetic modulators, specifically inhibitors of bromodomains, this compound serves as a critical negative control for its enantiomer, L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. This technical guide provides comprehensive information on this compound, including its supplier, chemical properties, and detailed experimental protocols where it is used to validate the specific effects of L-Moses.
Supplier and Product Information
This compound, also known as D-45, is commercially available from several chemical suppliers catering to the research community. A primary supplier is MedChemExpress.[1][2]
Table 1: Product Information
| Parameter | Information |
| Product Name | This compound; D-45 |
| CAS Number | 2084850-77-9 |
| Primary Supplier | MedChemExpress |
| Typical Sizes | 5 mg, 10 mg, 50 mg, 100 mg |
| Storage | Stock solution: -80°C (6 months), -20°C (1 month) |
| Use | For research use only. Not for patient use. |
Chemical and Biological Properties
This compound is the enantiomer of L-Moses and is specifically used as an inactive control compound.[1][2] While L-Moses is a potent inhibitor of the PCAF bromodomain, this compound exhibits no observable binding to this target.[1][2][3] This stereochemical difference in activity makes this compound an ideal tool for distinguishing the on-target effects of L-Moses from any potential off-target or non-specific effects.
The p300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation.[3][4] Its bromodomain recognizes acetylated lysine residues on histones and other proteins, facilitating chromatin remodeling and the recruitment of transcriptional machinery.[4] Dysregulation of PCAF has been implicated in various diseases, including cancer and viral infections.[3][4]
Quantitative Data: Binding Affinity and Potency
The following table summarizes the key quantitative data for L-Moses, highlighting the inactivity of this compound. This data is crucial for designing experiments and interpreting results.
Table 2: Binding Affinity and Potency of L-Moses (with this compound as a control)
| Parameter | Target | Value (L-Moses) | Value (this compound) |
| Binding Affinity (Kd) | PCAF Bromodomain (ITC) | 126 nM[4][5][6] | No observable binding[3][4] |
| Binding Affinity (Kd) | PCAF Bromodomain (BROMOscan) | 48 nM[4][5] | Not reported |
| Inhibitor Constant (Ki) | PCAF Bromodomain (HTRF) | 47 nM[4][5] | Not reported |
| Binding Affinity (Kd) | GCN5 Bromodomain (ITC) | 600 nM[4][5] | Not reported |
| Binding Affinity (Kd) | GCN5 Bromodomain (BROMOscan) | 220 nM[4][5] | Not reported |
| Cellular Activity (IC50) | PCAF NanoBRET (truncated) | 220 nM[4] | Not reported |
| Cellular Activity (IC50) | PCAF NanoBRET (full-length) | 1.2 µM[4] | Not reported |
| Cellular Activity (IC50) | Competing pull-down (full-length PCAF) | 660 nM[4] | Not reported |
| Cellular Activity (IC50) | Competing pull-down (full-length GCN5) | 220 nM[4] | Not reported |
| Selectivity | BRD4 vs. PCAF | >4500-fold[4] | Not applicable |
Experimental Protocols
This compound should be used in parallel with L-Moses in all experiments to ensure that the observed biological effects are due to the specific inhibition of the PCAF bromodomain. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) and thermodynamic parameters of L-Moses binding to the PCAF bromodomain, with this compound as a negative control.
Methodology:
-
Protein Preparation: Express and purify the recombinant human PCAF bromodomain (e.g., residues 717-833). Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[4]
-
Ligand Preparation: Dissolve L-Moses and this compound separately in the same ITC buffer to a final concentration of approximately 1 mM.
-
ITC Experiment:
-
Fill the sample cell of an ITC instrument (e.g., MicroCal ITC200) with the PCAF bromodomain solution at a concentration of approximately 50 µM.[4]
-
Load the injection syringe with the L-Moses or this compound solution.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction for L-Moses. For this compound, no significant heat change is expected, confirming its lack of binding.
NanoBRET Target Engagement Assay
Objective: To measure the ability of L-Moses to displace the PCAF bromodomain from its natural binding partner, histone H3, in living cells, using this compound as a negative control.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect the cells with two plasmids: one encoding the PCAF bromodomain fused to NanoLuc luciferase and another encoding histone H3.3 fused to HaloTag.[4]
-
-
Assay Setup:
-
Seed the transfected cells into 96-well plates.
-
Treat the cells with the HaloTag NanoBRET 618 Ligand, which acts as the energy acceptor.[4]
-
-
Compound Treatment: Treat the cells with a serial dilution of L-Moses or this compound. Include a vehicle control (e.g., DMSO).
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a suitable plate reader.
-
Data Analysis: Calculate the IC50 value for L-Moses, which represents the concentration at which it inhibits 50% of the PCAF-histone H3.3 interaction. This compound should not show any significant inhibition of the BRET signal.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of L-Moses in a cancer model, using this compound as a negative control to ensure that any anti-tumor effects are due to PCAF bromodomain inhibition.
Methodology:
-
Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-scid gamma mice) and a cancer cell line sensitive to PCAF inhibition.[7]
-
Tumor Implantation: Subcutaneously inject the tumor cells into the flank of each mouse.[7]
-
Compound Formulation and Administration:
-
Prepare a suitable vehicle for administration (e.g., a solution of DMSO, Tween 80, and saline).[7]
-
Dissolve L-Moses and this compound in the vehicle to the desired concentration.
-
Administer the compounds to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.[7]
-
-
Tumor Growth Monitoring: Regularly measure tumor volume using calipers.[7]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.[7] Measure the final tumor weight and perform further analysis, such as Western blotting or immunohistochemistry, on the tumor tissue.[7]
Visualizations
PCAF Signaling Pathway and L-Moses Inhibition
Caption: PCAF signaling pathway and the inhibitory action of L-Moses.
Experimental Workflow for Comparing L-Moses and this compound
Caption: Workflow for comparing the effects of L-Moses and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. L-Moses | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The Two Faces of a Molecule: An In-depth Guide to Enantiomers in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacology, the three-dimensional structure of a drug molecule is paramount to its biological activity. For a significant portion of pharmaceuticals, this structure includes a property known as chirality, where a molecule and its mirror image are non-superimposable, much like a pair of hands. These mirror-image molecules are termed enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.[1][2] This guide provides a detailed exploration of the critical role of enantiomers in drug development, from their differential effects on biological systems to the analytical techniques used for their separation and the regulatory landscape that governs their approval.
The Principle of Enantioselectivity in Drug Action
The differential effects of enantiomers stem from their interactions with chiral biological macromolecules such as enzymes, receptors, and proteins.[1][3] One enantiomer, often termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects or toxicity.[1][3] This phenomenon, known as enantioselectivity, underscores the importance of studying enantiomers as separate chemical entities.[2]
The decision to develop a single enantiomer or a racemic mixture (a 50:50 mixture of both enantiomers) is a critical one in drug development, with regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) requiring robust justification for the chosen approach.[3] The development of a single-enantiomer drug from a previously approved racemate, a process known as "chiral switching," has become a common strategy in the pharmaceutical industry.[1]
Quantitative Comparison of Enantiomeric Activities
The pharmacological and pharmacokinetic differences between enantiomers can be stark. The following tables summarize quantitative data for several well-known chiral drugs, illustrating the significant variations in their biological activities.
Table 1: Comparative Pharmacological Activity of Enantiomers
| Drug | Enantiomer | Target | Activity (Ki, IC50, etc.) | Eudysmic Ratio (S/R or +/-) | Reference(s) |
| Propranolol | S-(-)-Propranolol | β-adrenergic receptors | High affinity | ~100-179 | [4][5] |
| R-(+)-Propranolol | β-adrenergic receptors | Low affinity | [4][5] | ||
| Ibuprofen | S-(+)-Ibuprofen | Cyclooxygenase (COX) | Potent inhibitor | ~28 | [6] |
| R-(-)-Ibuprofen | Cyclooxygenase (COX) | Weak inhibitor | [6] | ||
| Ketoprofen | S-(+)-Ketoprofen | Cyclooxygenase (COX) | Active inhibitor | - | [7] |
| R-(-)-Ketoprofen | Cyclooxygenase (COX) | Inactive | - | [7] | |
| Citalopram | S-(+)-Citalopram (Escitalopram) | Serotonin Transporter (SERT) | High affinity | ~40 | [8] |
| R-(-)-Citalopram | Serotonin Transporter (SERT) | Low affinity | [8] |
Table 2: Comparative Pharmacokinetic Parameters of Enantiomers
| Drug | Enantiomer | Parameter | Value | Reference(s) |
| Atenolol | S-(-)-Atenolol | Renal Clearance (mL/min) | 129 ± 32 | [9] |
| R-(+)-Atenolol | Renal Clearance (mL/min) | 120 ± 29 | [9] | |
| S-(-)-Atenolol | AUC (ng/mLh) | 1640 ± 602 | [9] | |
| R-(+)-Atenolol | AUC (ng/mLh) | 1860 ± 652 | [9] | |
| Ibuprofen | R-(-)-Ibuprofen | Clearance (L/h) | 5.2 (test), 5.0 (reference) | [10] |
| R-(-)-Ibuprofen | AUC (µg/mLh) | 39.7 (test), 41.1 (reference) | [10] | |
| S-(+)-Ibuprofen | AUC (µg/mLh) | 67.5 (test), 68.2 (reference) | [10] | |
| Ketoprofen (in RA patients) | R-(-)-Ketoprofen | t½ (h) | 1.66 ± 0.43 | [11] |
| S-(+)-Ketoprofen | t½ (h) | 1.82 ± 0.59 | [11] | |
| Propranolol (oral 80mg racemate) | R-(+)-Propranolol | Plasma Conc. (ng/mL) | 22.3 ± 21.7 | [5] |
| S-(-)-Propranolol | Plasma Conc. (ng/mL) | 30.4 ± 26.9 | [5] |
Regulatory Landscape for Chiral Drugs
Regulatory bodies have established clear guidelines for the development of stereoisomeric drugs, emphasizing the need for a thorough understanding of the properties of each enantiomer.
U.S. Food and Drug Administration (FDA)
The FDA's 1992 policy statement, "Development of New Stereoisomeric Drugs," outlines the agency's expectations. Key requirements include:
-
The stereoisomeric composition of a new drug must be known and characterized.[12]
-
Quantitative assays for individual enantiomers in biological samples should be developed early in the drug development process.[12]
-
The pharmacokinetic profiles of the individual enantiomers should be determined.[12]
-
The decision to develop a single enantiomer or a racemate must be scientifically justified.[12]
-
For a "chiral switch," the single enantiomer is often treated as a new active substance, requiring substantial evidence of its own safety and efficacy.[3]
European Medicines Agency (EMA)
The EMA's guideline, "Investigation of Chiral Active Substances," provides a similar framework. Important aspects include:
-
The pharmacological and toxicological properties of each enantiomer should be investigated.[13]
-
Justification for marketing a racemate instead of a single enantiomer is required.[13]
-
For a chiral switch, where a single enantiomer is developed from an approved racemate, specific toxicological testing, including repeated dose toxicity studies of up to three months, may be required.[13]
-
The manufacturing process must be well-controlled to ensure the stereoisomeric purity of the final product.[13]
Visualizing Enantioselective Mechanisms
The differential interaction of enantiomers with their biological targets can lead to distinct downstream signaling events. Graphviz diagrams can effectively illustrate these complex relationships.
Citalopram Enantiomers and the Serotonin Transporter (SERT)
Citalopram is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI). The S-enantiomer (escitalopram) is primarily responsible for the therapeutic effect, while the R-enantiomer can antagonize the action of the S-enantiomer.[14][15]
Caption: Interaction of Citalopram enantiomers with SERT.
Beta-Blocker Enantiomers and β-Adrenergic Receptor Signaling
Beta-blockers are a class of drugs used to manage cardiovascular conditions. The β-blocking activity predominantly resides in the S-(-)-enantiomer.[4]
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of the enantiomers of atenolol. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetics of atenolol enantiomers in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 13. ijirset.com [ijirset.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of Bromodomain Inhibitors in Cancer Research: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epigenetic dysregulation is a hallmark of cancer, presenting a fertile ground for novel therapeutic strategies. Among the most promising targets are the Bromodomain and Extra-Terminal (BET) proteins, which act as epigenetic "readers" recognizing acetylated lysine residues on histones and transcription factors. This recognition is a critical step in recruiting transcriptional machinery to promoters and super-enhancers, driving the expression of key oncogenes. Small-molecule inhibitors targeting BET proteins, particularly the well-studied BRD4, have demonstrated significant anti-tumor activity across a spectrum of hematological malignancies and solid tumors. This guide provides an in-depth technical overview of the core mechanisms, key signaling pathways, preclinical and clinical data, and essential experimental protocols relevant to the study of bromodomain inhibitors in oncology.
Mechanism of Action: Disrupting Transcriptional Addiction
The primary anti-cancer mechanism of BET inhibitors stems from their ability to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin.[1] This displacement prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex and other essential coactivators, leading to the suppression of transcriptional elongation.[2]
Cancer cells are often "addicted" to the high-level expression of specific oncogenes for their survival and proliferation. Many of these critical oncogenes, such as MYC, BCL2, and FOSL1, are regulated by super-enhancers—large clusters of enhancers densely occupied by transcription factors and co-activators, including BRD4.[3][4] BET inhibitors exhibit a preferential effect on genes regulated by super-enhancers, leading to a rapid and potent downregulation of these key oncogenic drivers.[3] This selective suppression explains the potent anti-tumor effects of BET inhibitors at doses that can be tolerated by normal tissues.[2]
Core Signaling Pathways and Cellular Effects
BET inhibitors impact several critical signaling pathways that are frequently dysregulated in cancer, leading to pleiotropic anti-tumor effects including cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.
The BRD4-MYC Axis
The downregulation of the MYC oncogene is one of the most well-documented effects of BET inhibition.[5] BRD4 is essential for the transcriptional activation of MYC.[6] By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down its expression, leading to G1 cell cycle arrest and apoptosis in a multitude of cancer models, particularly hematological malignancies.[6][7]
Other Key Pathways
-
NF-κB Pathway: BRD4 has been shown to co-activate NF-κB-dependent transcription. BET inhibitors can suppress this pathway, which is crucial for inflammation and cell survival in many cancers.[8]
-
Apoptosis Regulation: Beyond MYC, BET inhibitors directly suppress the expression of anti-apoptotic proteins like BCL-2, tipping the cellular balance towards programmed cell death.[5] This is particularly relevant in lymphomas and leukemias.
-
Angiogenesis: Some studies have shown that BET inhibitors can exert anti-angiogenic effects, partly by downregulating the expression of vascular endothelial growth factor (VEGF).[9]
Quantitative Data: Preclinical and Clinical Efficacy
The efficacy of bromodomain inhibitors has been quantified across numerous preclinical models and early-phase clinical trials.
In Vitro Anti-proliferative Activity
BET inhibitors like JQ1 and OTX015 have demonstrated potent growth inhibition across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range for sensitive lines.
| Cell Line | Cancer Type | Compound | IC50 Value | Citation(s) |
| MCF7 | Breast Cancer (Luminal) | JQ1 | 0.48 µM | [7][10] |
| T47D | Breast Cancer (Luminal) | JQ1 | 0.26 µM | [7][10] |
| HS578T | Breast Cancer (TNBC) | JQ1 | 200 - 500 nM | [11] |
| MDAMB231 | Breast Cancer (TNBC) | JQ1 | 200 - 500 nM | [11] |
| H23 | Lung Adenocarcinoma | JQ1 | < 5 µM | [12] |
| RPMI-8226 | Multiple Myeloma | JQ1 | ~0.1 µM | [12] |
| BxPC3 | Pancreatic Cancer | JQ1 | 3.5 µM | [13] |
| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | ~250 nM | [14] |
| Various DLBCL | Diffuse Large B-Cell Lymphoma | GS-5829 | 17 - 330 nM | [15] |
TNBC: Triple-Negative Breast Cancer; DLBCL: Diffuse Large B-Cell Lymphoma
In Vivo Xenograft Models
In vivo studies using patient-derived or cell line-based xenografts in immunodeficient mice have confirmed the anti-tumor activity of BET inhibitors, showing significant tumor growth inhibition.
| Xenograft Model | Cancer Type | Compound | Dosing | Outcome | Citation(s) |
| PDAC Tumorgrafts | Pancreatic Cancer | JQ1 | 50 mg/kg daily | Significant tumor growth inhibition in 5/5 models | [13] |
| PCa Xenograft | Prostate Cancer | JQ1 | Not specified | Significant tumor reduction | [6][16] |
| TNBC Xenograft | Triple-Negative Breast Cancer | JQ1 | Not specified | Significant tumor growth inhibition | [16] |
| Neuroblastoma | Neuroblastoma | I-BET726 | Oral admin. | Tumor growth inhibition; ↓MYCN & BCL2 | [5] |
| AML (MV-4-11) | Acute Myeloid Leukemia | BPI-23314 | 1-10 mg/kg daily | Strong, dose-dependent anti-tumor activity | [17] |
Phase I Clinical Trial Data (OTX015/MK-8628)
Early clinical trials with the oral BET inhibitor OTX015 provided proof-of-concept for this drug class in humans, establishing a recommended Phase 2 dose (RP2D) and demonstrating clinical activity, particularly in hematologic malignancies.
| Study Population | N | RP2D | Most Common Grade ≥3 AEs | Clinical Activity Highlights | Citation(s) |
| Acute Leukemia | 41 | 80 mg/day (14 days on, 7 off) | Diarrhea, Fatigue | 2 CR, 1 CRi observed in AML/MDS patients | [18] |
| Lymphoma/Myeloma | 45 | 80 mg/day (14 days on, 7 off) | Thrombocytopenia (58%) | 2 CR and 1 PR in DLBCL patients | [2][18][19] |
| Combined Heme Malignancies | 86 | 80 mg/day | Thrombocytopenia, Diarrhea, Asthenia | 5 CR and 3 PR across cohorts | [2][18] |
CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery; PR: Partial Response; AEs: Adverse Events.
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the effects of bromodomain inhibitors. Below are detailed methodologies for core assays.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer (plate reader).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the BET inhibitor. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3][20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete dissolution.[21]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.
Western Blot for Protein Expression
This technique is used to detect changes in the expression levels of key proteins like MYC and BCL2 following inhibitor treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-c-MYC, anti-BCL2, anti-BRD4, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: Treat cells with the BET inhibitor for the desired time (e.g., 6, 24, 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.[22]
Chromatin Immunoprecipitation (ChIP-seq)
ChIP followed by high-throughput sequencing (ChIP-seq) is the gold standard for identifying the genome-wide binding sites of a protein like BRD4 and assessing its displacement by an inhibitor.
Protocol Outline:
-
Cell Treatment and Crosslinking: Treat cells (e.g., 1-5 x 10⁷ cells per IP) with the BET inhibitor or vehicle. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[23][24][25]
-
Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.[23][24]
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control. Capture the antibody-chromatin complexes with Protein A/G beads.[26]
-
Washing: Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[24]
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[23][25]
-
DNA Purification: Purify the immunoprecipitated DNA using a column-based kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare DNA libraries from the ChIP and input DNA samples and perform high-throughput sequencing.[23]
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of BRD4 enrichment. Perform differential binding analysis to find loci where BRD4 occupancy is significantly reduced upon inhibitor treatment.[23]
Future Directions and Conclusion
The field of bromodomain inhibition is rapidly evolving. While first-generation pan-BET inhibitors have shown promise, they are also associated with on-target toxicities like thrombocytopenia.[19] Current research focuses on several key areas:
-
Selective Inhibition: Developing inhibitors that selectively target one of the two bromodomains (BD1 or BD2) or specific BET family members (e.g., BRD4 vs. BRD2/3) to potentially improve the therapeutic window.[9]
-
Targeted Degradation: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BET proteins rather than just inhibiting them, which may lead to a more durable response and overcome resistance.[22]
-
Combination Therapies: Exploring rational combinations of BET inhibitors with other targeted agents (e.g., BCL2 inhibitors, kinase inhibitors) or standard chemotherapy to enhance efficacy and combat resistance.[15]
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pnas.org [pnas.org]
- 5. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
- 19. Bromodomain inhibitor OTX015 in patients with lymphoma or multiple myeloma: a dose-escalation, open-label, pharmacokinetic, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. Targeting Myc through BET-PROTAC elicits potent anti-lymphoma activity in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. GEO Accession viewer [ncbi.nlm.nih.gov]
A Technical Guide to PCAF/GCN5 Bromodomain Probes: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of chemical probes targeting the bromodomains of p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5). These epigenetic regulators are implicated in a wide array of cellular processes, including transcriptional regulation, immune responses, and the development of cancer, making their bromodomains attractive targets for therapeutic intervention. This document summarizes the quantitative data for key probes, details the experimental protocols for their characterization, and visualizes their involvement in crucial signaling pathways.
Introduction to PCAF and GCN5 Bromodomains
PCAF (also known as KAT2B) and GCN5 (also known as KAT2A) are highly homologous histone acetyltransferases (HATs) that play pivotal roles in chromatin remodeling and gene expression.[1][2] Their bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[2] Given their involvement in the regulation of key oncogenes such as c-Myc and tumor suppressors like p53, the development of selective chemical probes for the PCAF/GCN5 bromodomains is of significant interest for both basic research and drug discovery.[3][4][5]
Quantitative Data of PCAF/GCN5 Bromodomain Probes
A number of small molecule inhibitors targeting the PCAF/GCN5 bromodomains have been developed and characterized. The following tables summarize the in vitro and cellular potency, binding affinity, and selectivity of prominent chemical probes.
In Vitro Potency and Binding Affinity
| Probe Name | Target | Assay | Parameter | Value (nM) | Reference |
| GSK4027 | PCAF | TR-FRET | pIC50 = 7.4 (40 nM) | 40 | |
| GCN5 | BROMOscan | Ki | 1.4 | ||
| PCAF | BROMOscan | Ki | 1.4 | ||
| L-Moses (L-45) | PCAF | ITC | KD | 126 | [6] |
| GCN5 | ITC | KD | 550 | [6] | |
| PCAF | HTRF | Ki | 47 | [6] | |
| Compound 3 | PCAF | AlphaLISA | IC50 | 13 | [6] |
| GSK4028 (Negative Control) | PCAF | NanoBRET | pIC50 = 5 (10,000 nM) | 10,000 |
Cellular Potency and Target Engagement
| Probe Name | Cell Line | Assay | Parameter | Value (nM) | Reference |
| GSK4027 | HEK293 | NanoBRET | pIC50 = 7.2 (60 nM) | 60 | |
| L-Moses (L-45) | HEK293 | NanoBRET | IC50 | 220 (truncated PCAF) | [6] |
| L-Moses (L-45) | HEK293 | NanoBRET | IC50 | 1200 (full-length PCAF) |
Key Signaling Pathways Involving PCAF/GCN5
PCAF and GCN5 are integral components of several critical signaling pathways that regulate cell growth, proliferation, and immune responses. Their bromodomains are key to their recruitment to target gene promoters, where they influence the transcriptional activity of major players like c-Myc, p53, and NF-κB.
Experimental Protocols
The characterization of PCAF/GCN5 bromodomain probes relies on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of inhibitors by measuring their ability to displace a fluorescently labeled ligand from the bromodomain.
Materials:
-
Recombinant GST-tagged PCAF or GCN5 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Europium (Eu3+) cryptate-labeled anti-GST antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, recombinant PCAF/GCN5-GST, and Eu-labeled anti-GST antibody.
-
Incubate for 15-30 minutes at room temperature.
-
Add the biotinylated histone peptide and streptavidin-APC mixture to initiate the binding reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm.
-
Calculate the FRET ratio (665 nm/620 nm) and plot against the compound concentration to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used for inhibitor screening. It relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.
Materials:
-
Recombinant GST-tagged PCAF or GCN5 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione-coated donor beads
-
Streptavidin-coated acceptor beads
-
Assay buffer
-
Test compounds
-
384-well microplates
Procedure:
-
Add test compound, recombinant PCAF/GCN5-GST, and biotinylated histone peptide to a 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add glutathione-coated donor beads and incubate for 60 minutes.
-
Add streptavidin-coated acceptor beads and incubate for another 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal intensity against the compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified PCAF or GCN5 bromodomain protein
-
Test compound
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Dialyze the protein extensively against the ITC buffer. Dissolve the compound in the final dialysis buffer.
-
Degas both the protein and compound solutions.
-
Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures the engagement of a compound with its target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.
Materials:
-
Cells expressing PCAF or GCN5 fused to NanoLuc® luciferase
-
Cell-permeable fluorescent tracer that binds to the PCAF/GCN5 bromodomain
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Seed the NanoLuc®-tagged cells into an assay plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the test compound for a defined period (e.g., 2 hours).
-
Add the fluorescent tracer to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Materials:
-
Cells expressing the target protein
-
Test compound
-
PBS and lysis buffer
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Equipment for protein detection (e.g., Western blot apparatus and antibodies)
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspension at various temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The development of potent and selective chemical probes for the PCAF/GCN5 bromodomains has provided invaluable tools to investigate their roles in health and disease. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery. The continued exploration of the PCAF/GCN5 bromodomains as therapeutic targets holds promise for the development of novel treatments for a range of human diseases.
References
- 1. Gcn5 and PCAF negatively regulate interferon-β production through HAT-independent inhibition of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gcn5 and PCAF Regulate PPARγ and Prdm16 Expression To Facilitate Brown Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-MYC Oncoprotein Is a Substrate of the Acetyltransferases hGCN5/PCAF and TIP60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PCAF/GCN5 Acetylation on p53 Transactivation - Shelley Berger [grantome.com]
- 6. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of L-Glucose as a Negative Control in Cellular and Molecular Biology Experiments
A Note on Terminology: The query specified "D-Moses" as a negative control. Extensive searches have revealed that "this compound" is not a recognized chemical compound in biological research. It is highly probable that this was a typographical error for a sugar isomer. Given the context of experimental controls, this document will focus on the use of L-Glucose , the biologically inert enantiomer of D-Glucose, as a robust negative control for studying glucose-mediated biological effects.
Introduction: The Principle of Using L-Glucose as a Negative Control
In biological systems, D-glucose is a primary source of energy and a critical signaling molecule that initiates a multitude of cellular processes.[1] To distinguish the specific metabolic and signaling effects of D-glucose from non-specific effects such as osmotic stress, it is essential to use a proper negative control. L-glucose is the ideal candidate for this role.[1][2]
While chemically identical to D-glucose in terms of atomic composition, L-glucose is its stereoisomer (a mirror image) and is not recognized by the enzymes and transporters that handle D-glucose in most organisms.[3] Specifically, L-glucose cannot be phosphorylated by hexokinase, the first and rate-limiting enzyme in the glycolytic pathway, and is therefore not metabolized to produce ATP.[1] This biological inertness allows researchers to isolate the effects of D-glucose signaling and metabolism from other experimental variables.
Key Applications of L-Glucose as a Negative Control
-
Dissecting Signaling Pathways: To confirm that a signaling cascade (e.g., the insulin signaling pathway) is specifically activated by D-glucose and not by changes in osmolarity or other non-specific interactions.
-
Gene Expression Analysis: To demonstrate that the upregulation or downregulation of specific genes is a direct consequence of D-glucose metabolism or signaling.
-
Cell Viability and Proliferation Assays: To control for the effects of nutrient availability versus non-specific chemical effects on cell growth and survival.
-
Metabolic Flux Analysis: To serve as a baseline for non-specific uptake and to differentiate it from active, transporter-mediated D-glucose uptake.
Data Presentation: Comparative Effects of D-Glucose and L-Glucose
The following tables summarize quantitative data from representative experiments, highlighting the differential effects of D-glucose and L-glucose.
Table 1: Effect of D-Glucose vs. L-Glucose on Insulin Signaling in Adipocytes
| Treatment (25 mM) | p-Akt (Ser473) Relative Intensity | p-mTOR (Ser2448) Relative Intensity |
| Control (No sugar) | 1.0 | 1.0 |
| D-Glucose | 4.5 ± 0.5 | 3.8 ± 0.4 |
| L-Glucose | 1.1 ± 0.2 | 1.2 ± 0.3 |
| Mannitol (Osmotic Control) | 1.2 ± 0.3 | 1.1 ± 0.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of D-Glucose vs. L-Glucose on GLUT4 Gene Expression in Muscle Cells
| Treatment (25 mM) | GLUT4 mRNA Fold Change |
| Control (No sugar) | 1.0 |
| D-Glucose | 2.8 ± 0.3 |
| L-Glucose | 1.1 ± 0.1 |
| Mannitol (Osmotic Control) | 1.2 ± 0.2 |
Data are represented as mean ± standard deviation from three independent experiments, normalized to a housekeeping gene.
Table 3: Effect of D-Glucose vs. L-Glucose on Cancer Cell Viability (MTT Assay)
| Treatment (48 hours) | Cell Viability (% of Control) |
| Control (5.5 mM D-Glucose) | 100% |
| High D-Glucose (25 mM) | 135% ± 8% |
| L-Glucose (25 mM) | 98% ± 5% |
| Mannitol (25 mM) | 99% ± 6% |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Here, we provide detailed protocols for key experiments using L-glucose as a negative control.
Protocol for Analyzing Insulin Signaling Pathway Activation by Western Blot
This protocol details the steps to assess the phosphorylation of key proteins in the insulin signaling pathway, such as Akt, in response to D-glucose, with L-glucose as a negative control.
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes, C2C12 myotubes)
-
Cell culture medium (e.g., DMEM) with and without glucose
-
D-Glucose, L-Glucose, and Mannitol (for osmotic control)
-
Insulin
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Glucose-starve the cells for 1 hour in glucose-free DMEM.
-
-
Treatment:
-
Prepare treatment media:
-
Control: Glucose-free DMEM
-
D-Glucose: DMEM with 25 mM D-glucose
-
L-Glucose: DMEM with 25 mM L-glucose
-
Mannitol: DMEM with 25 mM Mannitol
-
-
Treat cells with the respective media for 30 minutes.
-
For positive control of insulin signaling, treat a set of cells with 100 nM insulin for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Protocol for Analyzing Gene Expression by qPCR
This protocol outlines the steps to measure the expression of a D-glucose-responsive gene, such as GLUT4, using L-glucose as a negative control.
Materials:
-
Cell line of interest
-
Treatment media as described in Protocol 4.1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the gene of interest (e.g., GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 4.1, but with a longer treatment time (e.g., 6-24 hours, to allow for transcriptional changes).
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression, normalized to the housekeeping gene.
-
Protocol for Cell Viability Assay (MTT Assay)
This protocol describes how to assess cell viability in response to different sugar treatments using the MTT assay.
Materials:
-
Cell line of interest
-
96-well plates
-
Treatment media as described in Protocol 4.1
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluency during the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with the different treatment media (Control, D-Glucose, L-Glucose, Mannitol).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
D-Glucose-Mediated Insulin Signaling Pathway
Caption: D-Glucose-mediated insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow for Comparing D-Glucose and L-Glucose Effects
Caption: General experimental workflow for using L-glucose as a negative control.
References
Protocol for D-Moses and L-Moses Co-treatment: A Hypothetical Exploration
Disclaimer: The following Application Notes and Protocols are based on a hypothetical scenario as no scientific literature or public data currently exists for compounds named "D-Moses" and "L-Moses." This document is intended to serve as a template and a guide for developing a protocol should such compounds become available and require investigation for their combined therapeutic effects. All experimental details are illustrative and would need to be adapted based on the actual physicochemical and biological properties of this compound and L-Moses.
Introduction
This document outlines a hypothetical protocol for the co-treatment of cells with this compound and L-Moses, two novel investigational compounds. The primary objective is to assess the potential synergistic, additive, or antagonistic effects of these compounds on the "Hypothetical Signaling Pathway" (HSP) and downstream cellular responses. The HSP is a fictional pathway created for the purpose of this illustrative protocol.
Hypothetical Signaling Pathway: The "Moses Kinase Cascade"
The "Moses Kinase Cascade" is a hypothetical signaling pathway involved in cellular proliferation and survival. In this model, an external growth factor (GF) activates a Receptor Tyrosine Kinase (RTK), initiating a phosphorylation cascade. This compound is hypothesized to be an inhibitor of Kinase A, while L-Moses is an inhibitor of the downstream effector, Transcription Factor B.
Application Notes and Protocols for L-Moses in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Moses is a potent and selective small molecule inhibitor of the mTORC1 complex, a critical component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its hyperactivation is a common feature in many types of cancer, making it a key target for therapeutic intervention. By specifically targeting mTORC1, L-Moses disrupts the phosphorylation of downstream effectors, leading to the inhibition of protein synthesis and cell cycle progression.[1] This ultimately induces apoptosis and autophagy in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.[1] These application notes provide detailed protocols for utilizing L-Moses in various cell culture assays to assess its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Akt then modulates the activity of numerous downstream targets, including the tuberous sclerosis complex (TSC), which acts as a negative regulator of mTORC1. L-Moses exerts its inhibitory effect directly on the mTORC1 complex, preventing the phosphorylation of its key downstream targets, p70 S6 Kinase (p70S6K) and 4E-BP1. The inhibition of these proteins leads to a decrease in protein synthesis and cell cycle arrest.
References
Application Notes & Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug candidate with its target protein within a physiologically relevant cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[4][5][6] When a small molecule binds to its target protein, it often increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates target engagement.[7] This methodology is invaluable for validating drug-target interactions, elucidating mechanisms of action, and guiding medicinal chemistry efforts in drug discovery.[2]
These application notes provide a detailed protocol for performing a Western blot-based CETSA to verify the target engagement of a hypothetical small molecule inhibitor, herein referred to as "Molecule X".
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for adherent cell lines. Modifications may be necessary for suspension cells.
Materials:
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Test compound (Molecule X) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the desired cell line in sufficient quantity to obtain at least 2 x 106 cells per experimental condition (e.g., one dose of Molecule X or vehicle). Grow cells to 80-90% confluency.
-
Compound Preparation: Prepare working solutions of Molecule X by diluting the stock solution in cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Cell Treatment:
-
For adherent cells, remove the old medium and add the medium containing Molecule X or the vehicle control.
-
For suspension cells, pellet the cells, remove the supernatant, and resuspend in the medium containing Molecule X or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for compound uptake and target engagement.
Heat Challenge and Lysis
Materials:
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge to pellet the cells.
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge to pellet the cells.
-
-
Cell Resuspension: Wash the cell pellet with ice-cold PBS containing inhibitors. Centrifuge again and resuspend the pellet in a suitable buffer (e.g., PBS with inhibitors) to a final concentration of approximately 2 x 106 cells/mL.
-
Aliquoting: Aliquot the cell suspension (e.g., 50-100 µL) into PCR tubes for each temperature point to be tested.
-
Heat Challenge: Place the PCR tubes in a thermocycler. Heat the samples for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments). One sample should be kept at room temperature or on ice as an unheated control.
-
Cell Lysis: After the heat challenge, lyse the cells. This can be achieved by adding lysis buffer followed by vortexing, or by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
Protein Quantification and Western Blot Analysis
Materials:
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Concentration Measurement: Determine the protein concentration of the soluble fraction for each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the normalized samples and boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.
Data Presentation
Quantitative data from CETSA experiments should be summarized to clearly demonstrate the effect of Molecule X on the thermal stability of the target protein.
Table 1: Densitometry Analysis of Soluble Target Protein
This table presents the quantified band intensities from the Western blot, normalized to the unheated control (or the lowest temperature point).
| Temperature (°C) | Vehicle (Normalized Intensity) | Molecule X (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.82 | 0.93 |
| 55 | 0.55 | 0.85 |
| 60 | 0.25 | 0.65 |
| 65 | 0.05 | 0.35 |
Table 2: Melting Temperature (Tm) Determination
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. This can be calculated by fitting the data from Table 1 to a sigmoidal dose-response curve.
| Condition | Tm (°C) | ΔTm (°C) |
| Vehicle | 56.5 | - |
| Molecule X | 61.0 | +4.5 |
A positive ΔTm indicates that Molecule X stabilizes the target protein.
Visualizations
CETSA Experimental Workflow
The following diagram illustrates the key steps in a standard Western blot-based CETSA experiment.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Principle of Ligand-Induced Thermal Stabilization
This diagram illustrates the underlying principle of CETSA, where ligand binding increases the thermal stability of a target protein.
Caption: Ligand binding stabilizes the protein, increasing its melting temperature.
CETSA Data Interpretation
Caption: Logical workflow for CETSA data analysis and interpretation.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. CETSA [cetsa.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for Off-Target Effects of L-Moses Using its Inactive Enantiomer, D-Moses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Moses is a potent and selective small molecule inhibitor of the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control non-derepressible 5 (GCN5, also known as KAT2A).[1][2] These histone acetyltransferases (HATs) are critical regulators of gene transcription and are implicated in various diseases, including cancer and inflammatory conditions.[1] Due to its cell permeability and metabolic stability, L-Moses is a valuable chemical probe for investigating the cellular functions of PCAF and GCN5.[3]
However, as with any chemical probe, it is crucial to distinguish between on-target effects and potential off-target activities. This application note provides a comprehensive guide on utilizing D-Moses, the inactive enantiomer of L-Moses, as a negative control to ensure the specific on-target activity of L-Moses in cellular and biochemical assays.[1][2] By comparing the effects of L-Moses with the inert this compound, researchers can confidently attribute observed biological responses to the inhibition of PCAF/GCN5 bromodomains.
Data Presentation: Quantitative Comparison of L-Moses and this compound
To effectively control for off-target effects, it is essential to understand the comparative biochemical and cellular activities of L-Moses and its inactive counterpart, this compound. The following tables summarize the key quantitative data for both compounds.
Table 1: On-Target Binding Affinity and Potency
| Compound | Target | Assay Type | Value (nM) |
| L-Moses | PCAF | HTRF binding competition (Ki) | 47[2] |
| PCAF | BROMOscan (KD) | 48[2] | |
| PCAF | Isothermal Titration Calorimetry (ITC) (KD) | 126[2] | |
| GCN5 | BROMOscan (KD) | 220[2] | |
| GCN5 | Isothermal Titration Calorimetry (ITC) (KD) | 600[2] | |
| This compound | PCAF | Biochemical Binding | No observable binding[1] |
| GCN5 | Biochemical Binding | Not reported, expected to be inactive |
Table 2: Cellular Target Engagement and Activity
| Compound | Target/Assay | Cell Line | Value (nM) |
| L-Moses | PCAF (truncated) NanoBRET | HEK293 | IC50: 220[2] |
| PCAF (full-length) NanoBRET | HEK293 | IC50: 1.2 µM[2] | |
| PCAF Pulldown | Cell Lysates | IC50: 660[2] | |
| GCN5 Pulldown | Cell Lysates | IC50: 220[2] | |
| This compound | PCAF NanoBRET | HEK293 | No significant inhibition expected |
| Cytotoxicity (PBMCs) | Primary Cells | No observed cytotoxicity at 0.1, 1, and 10 µM[2] |
Table 3: Off-Target Binding Profile of L-Moses
| Target Family | Specific Target | Value (nM) |
| Opioid Receptors | mu | 100[2] |
| OPRL1 | 840[2] | |
| kappa | 1,100[2] | |
| 5-HT Transporter | - | 220[2] |
This compound is not expected to have significant off-target activity, though comprehensive profiling has not been reported.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this application note.
Caption: PCAF/GCN5 Signaling Pathway and Point of Inhibition by L-Moses.
Caption: Logical workflow for using this compound as a negative control.
Experimental Protocols
The following are detailed protocols for key experiments to validate the on-target effects of L-Moses using this compound as a negative control.
Protocol 1: Cellular Viability/Cytotoxicity Assay
This protocol is to determine if the observed effects of L-Moses are due to specific inhibition or general cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-Moses and this compound (stock solutions in DMSO)
-
Vehicle (DMSO)
-
96-well clear-bottom black plates
-
LIVE/DEAD™ Fixable Aqua Dead Cell Stain Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to achieve 70-80% confluency at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of L-Moses and this compound in complete culture medium. A typical concentration range to test is 0.1, 1, and 10 µM.[2] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of L-Moses, this compound, or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Staining: a. Harvest cells and wash once with 1 mL of PBS. b. Resuspend the cells in 1 mL of PBS. c. Add 1 µL of the reconstituted LIVE/DEAD™ stain to each cell suspension and mix well. d. Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer using the appropriate excitation and emission filters for the chosen dye.
-
Data Analysis: Quantify the percentage of dead cells in each treatment group. A specific inhibitor should show minimal cytotoxicity at concentrations where on-target effects are observed.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol quantifies the binding of L-Moses to PCAF or GCN5 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-PCAF/GCN5 and HaloTag®-Histone H3.3
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Tracer
-
L-Moses and this compound (stock solutions in DMSO)
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-PCAF/GCN5 and HaloTag®-Histone H3.3 expression vectors. Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of L-Moses and this compound in Opti-MEM®.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells at the recommended concentration.
-
Compound Treatment: Immediately add the L-Moses, this compound, or vehicle control dilutions to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with filters to measure donor (450 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the normalized BRET ratio against the compound concentration to determine the IC50 value. L-Moses should show a dose-dependent decrease in the BRET signal, while this compound should not.[2]
Protocol 3: Competitive Pulldown Assay
This protocol assesses the ability of L-Moses to compete with an immobilized probe for binding to PCAF/GCN5 in cell lysates.
Materials:
-
Cell lysate containing endogenous or overexpressed PCAF/GCN5
-
Immobilized L-Moses beads (or other suitable affinity matrix)
-
L-Moses and this compound (free compound in solution)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against PCAF or GCN5
Procedure:
-
Lysate Preparation: Prepare cell lysates under non-denaturing conditions.
-
Competitive Binding: a. Pre-incubate the cell lysate with increasing concentrations of free L-Moses, this compound, or vehicle control for 1 hour at 4°C. b. Add the immobilized L-Moses beads to the pre-incubated lysates.
-
Incubation: Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PCAF or GCN5.
-
Data Analysis: Quantify the band intensity for PCAF/GCN5 in each lane. L-Moses should show a dose-dependent decrease in the amount of pulled-down PCAF/GCN5, while this compound should not.[2]
Conclusion
The use of this compound as a negative control is an indispensable component of any experimental workflow involving the PCAF/GCN5 inhibitor, L-Moses. By systematically comparing the effects of the active L-enantiomer with the inactive D-enantiomer, researchers can rigorously validate that the observed biological outcomes are a direct consequence of on-target PCAF/GCN5 bromodomain inhibition. This approach significantly enhances the reliability and reproducibility of experimental findings, which is paramount for advancing our understanding of the roles of these epigenetic regulators in health and disease.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Moses | Structural Genomics Consortium [thesgc.org]
- 3. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with D-Moses
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Moses is the inactive enantiomer of L-Moses, a potent and selective small molecule inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. In preclinical research, this compound serves as an essential negative control to ensure that the observed biological effects of L-Moses are due to specific inhibition of the PCAF bromodomain and not off-target or non-specific effects. These application notes provide detailed protocols for utilizing this compound in conjunction with L-Moses in in vivo studies, particularly in the context of cancer xenograft models.
The PCAF protein is a histone acetyltransferase (HAT) that plays a critical role in the regulation of gene expression. By binding to acetylated lysine residues on histones and other proteins, the PCAF bromodomain facilitates the recruitment of transcriptional machinery to gene promoters, influencing cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of PCAF activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1]
L-Moses has demonstrated good cell permeability and metabolic stability in human and mouse liver microsomes, suggesting its suitability for in vivo investigations.[2] Furthermore, it has shown no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs).[2]
Quantitative Data Summary
While specific in vivo efficacy data for L-Moses is not extensively published, the following tables summarize its in vitro potency and selectivity, which form the basis for its use in animal models. This compound shows no observable binding to the PCAF bromodomain and is therefore expected to be inactive in these assays.[1]
Table 1: In Vitro Binding Affinity and Potency of L-Moses
| Parameter | Value | Assay Type |
| PCAF Ki | 47 nM | HTRF |
| PCAF KD | 48 nM | BROMOscan |
| PCAF KD | 126 nM | ITC |
| GCN5 KD | 220 nM | BROMOscan |
| GCN5 KD | 600 nM | ITC |
Table 2: Cellular Activity of L-Moses
| Assay | IC50 |
| PCAF NanoBRET (truncated) | 220 nM |
| PCAF NanoBRET (full-length) | 1.2 µM |
| Competing pull-down (full-length PCAF) | 660 nM |
| Competing pull-down (full-length GCN5) | 220 nM |
Table 3: Selectivity Profile of L-Moses
| Target | Selectivity vs. PCAF |
| BRD4 | >4500-fold |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor efficacy of L-Moses using this compound as a negative control in a subcutaneous xenograft model.
1. Animal Model and Cell Line Selection:
-
Animal Model: Use immunocompromised mice (e.g., NOD-scid gamma, nude, or SCID mice) to prevent rejection of human tumor xenografts.[2]
-
Cell Line: Select a cancer cell line known to be sensitive to PCAF inhibition based on in vitro screening.[3]
2. Tumor Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Subcutaneously inject 1 x 106 to 10 x 106 cells suspended in sterile PBS or Matrigel into the flank of each mouse.[3]
-
Allow the animals to acclimate for at least one week before the experiment begins.[2]
3. Dosing and Administration:
-
Vehicle Preparation: A common vehicle for L-Moses and this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Other options include 10% DMSO in corn oil.[3] Always prepare fresh formulations on the day of use.
-
Dose Formulation: Dissolve L-Moses and this compound in the vehicle to the desired concentrations. The optimal dose should be determined in preliminary dose-finding studies to establish the maximum tolerated dose (MTD).[3]
-
Administration Route: Administer the compounds via an appropriate route, such as intraperitoneal (IP) injection or oral gavage (p.o.).[2]
-
Dosing Schedule: Establish a dosing schedule based on the expected half-life of L-Moses (e.g., once daily, five days a week).[2]
4. Experimental Groups:
-
Group 1 (Vehicle Control): Receives the vehicle solution only.
-
Group 2 (Negative Control): Receives this compound at the same dose and schedule as L-Moses.
-
Group 3 (Treatment Group): Receives L-Moses at the determined therapeutic dose.
-
(Optional) Group 4 (Positive Control): Receives a standard-of-care therapeutic for the specific cancer model.[2]
5. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width2) / 2.[3]
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.[2]
-
Clinical Observations: Record any changes in animal behavior, appearance, or activity.[2]
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) can be calculated.
Protocol 2: Pharmacokinetic (PK) Study
A pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of L-Moses, which informs the dosing regimen for efficacy studies.
1. Animal Model:
-
Use the same mouse strain as in the efficacy studies.
2. Administration:
-
Administer a single dose of L-Moses via the intended therapeutic route (e.g., IP or oral gavage) and also intravenously (IV) to determine bioavailability.
3. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of L-Moses in plasma samples.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): Apparent volume into which the drug distributes.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Visualizations
PCAF Signaling Pathway and Inhibition by L-Moses
Caption: L-Moses inhibits the PCAF bromodomain, preventing its recognition of acetylated histones.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of L-Moses with this compound as a control.
Logical Relationship of this compound and L-Moses
References
Application Notes and Protocols: D-Moses Protocol for NanoBRET Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoBRET™ Target Engagement (TE) Assay is a powerful, quantitative method used in live cells to measure the binding of a test compound to a specific protein target.[1][2] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that detects molecular interactions.[3] The assay involves a target protein fused to the bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target protein (the energy acceptor).[1][4] When the tracer binds to the NanoLuc®-fused target, energy is transferred from the luciferase to the tracer, generating a BRET signal.[2] A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[1][5] This allows for the quantitative determination of compound affinity, target occupancy, and residence time in a physiologically relevant cellular environment.[2]
This document provides a detailed protocol for the application of the NanoBRET™ TE Assay to quantify the intracellular target engagement of a novel kinase inhibitor, referred to here as L-Moses, with its target, Kinase-X.[4]
Principle of the Assay
The D-Moses protocol leverages the NanoBRET™ TE Intracellular Kinase Assay. The fundamental principle is the competitive displacement of a fluorescently labeled ATP-competitive tracer from the active site of Kinase-X, which is expressed in live cells as a fusion protein with NanoLuc® luciferase. The binding of L-Moses to Kinase-X prevents the tracer from binding, causing a reduction in the BRET signal. The magnitude of this reduction is proportional to the amount of L-Moses bound to the target kinase, allowing for the determination of its intracellular potency (IC₅₀).[4]
Figure 1: Principle of the L-Moses NanoBRET™ Target Engagement Assay.
Experimental Protocols
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
Day 1: Cell Transfection and Plating
-
Cell Preparation: Culture HEK293 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.[4]
-
Transfection Complex Preparation:
-
In Opti-MEM®, mix the plasmid DNA encoding the Kinase-X-NanoLuc® fusion protein (final concentration of 1 ng/µL) with a transfection carrier DNA (final concentration of 9 ng/µL).[6]
-
Add FuGene HD transfection reagent at a volume ratio of 1:30 (reagent:DNA).[6]
-
Incubate the mixture for 20 minutes at room temperature to allow for the formation of DNA-vesicles.[6]
-
-
Cell Transfection: Add the transfection complex to a suspension of HEK293 cells at a density of 2 x 10⁵ cells/mL.[4][6]
-
Cell Plating: Dispense 100 µL of the transfected cell suspension into each well of a white, solid-bottom 96-well assay plate.[4]
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for expression of the fusion protein.[6]
Day 2: Compound Treatment and Assay Readout
-
Prepare L-Moses Dilutions: Prepare a 10X serial dilution of L-Moses in Opti-MEM®.[4]
-
Prepare Tracer Solution: Dilute the NanoBRET™ Tracer in Opti-MEM® to a 20X working concentration. The optimal concentration should be predetermined and is typically near the tracer's Kᴅ.[4]
-
Compound and Tracer Addition:
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[6]
-
Substrate Preparation and Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor, according to the manufacturer's protocol.
-
Add the substrate solution to all wells.
-
-
BRET Measurement:
-
Measure the filtered luminescence using a plate reader equipped with filters for the donor (450 nm) and acceptor (610 nm long-pass).[6]
-
Figure 2: Experimental workflow for the L-Moses NanoBRET™ Assay.
Data Analysis
-
Calculate BRET Ratio: The raw BRET ratio is calculated for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).[4]
-
Data Normalization: The data is typically normalized to "no inhibitor" controls (representing 0% inhibition) and "no tracer" or a high concentration of inhibitor controls (representing 100% inhibition).[4]
-
Generate Dose-Response Curve: Plot the normalized BRET ratio against the logarithm of the L-Moses concentration.[4]
-
Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of L-Moses required to displace 50% of the tracer.[4]
Quantitative Data Summary
The following table presents hypothetical data for the intracellular target engagement of L-Moses and a control inhibitor against Kinase-X and a related off-target kinase, Kinase-Y.
| Compound | Target | NanoBRET™ IC₅₀ (nM) |
| L-Moses | Kinase-X | 15.2 |
| L-Moses | Kinase-Y | >10,000 |
| Control Inhibitor | Kinase-X | 25.8 |
| Control Inhibitor | Kinase-Y | 150.4 |
| Table 1: Hypothetical intracellular IC₅₀ values for L-Moses and a control inhibitor. Data is illustrative and based on the application note from BenchChem.[4] |
The results indicate that L-Moses is a potent and selective inhibitor of Kinase-X in a live-cell context.[4]
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to determine the intracellular affinity and selectivity of small molecule inhibitors like L-Moses.[4] This detailed protocol enables researchers to reliably assess the potency of their compounds in a physiologically relevant environment, which is a critical step in the drug discovery and development process.[4][7]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. news-medical.net [news-medical.net]
- 3. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. eubopen.org [eubopen.org]
- 7. benchchem.com [benchchem.com]
D-Moses Powder: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the proper storage, handling, and experimental use of D-Moses powder. This compound is the inactive enantiomer of L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) and GCN5 bromodomains. As such, this compound serves as an essential negative control in experiments designed to investigate the biological roles of these bromodomains, ensuring that observed effects are specifically due to the inhibition by L-Moses and not off-target or non-specific interactions.
Product Information
| Property | Value | Reference |
| Synonym(s) | (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, D-45 | [1] |
| CAS Number | 2084850-77-9 | [1] |
| Molecular Formula | C₂₁H₂₄N₆ | [1] |
| Molecular Weight | 360.46 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Biological Activity | Inactive enantiomer of L-Moses; shows no observable binding to the PCAF bromodomain. Used as a negative control. | [2] |
Storage and Handling
Proper storage and handling of this compound powder are critical to maintain its integrity and ensure experimental reproducibility.
Storage Conditions
Quantitative data on the stability of this compound under various storage conditions are summarized below.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (-80°C) | -80°C | 6 months | [2] |
| In Solvent (-20°C) | -20°C | 1 month | [2] |
General Recommendations:
-
Upon receipt, store the vial of solid this compound at -20°C in a desiccated environment.[3]
-
Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.[3]
-
For long-term storage of stock solutions, -80°C is recommended.[2][3]
-
Protect stock solutions from light.[3]
Handling Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Ventilation: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[5]
-
Spills: In case of a spill, avoid dust formation. Sweep up the powder and place it in a suitable container for disposal.[4]
-
Fire Safety: this compound is classified as a combustible solid.[1] Keep away from heat and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher in case of a fire.[6]
Solubility and Solution Preparation
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as DMSO.[7]
| Solvent | Solubility | Reference |
| DMSO | ≥ 2 mg/mL; 100 mg/mL (with ultrasonic and warming to 60°C) | [1][2] |
| Ethanol | Soluble (qualitative) | [3] |
| Water | Insoluble | [7] |
| PBS (pH 7.2) | Insoluble | [7] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature.
-
Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (mL) = [Mass (mg) / 360.46 ( g/mol )] / 0.010 (mol/L)
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously for 2 minutes to dissolve the powder. Gentle warming (up to 37°C) or brief sonication can aid dissolution if precipitation occurs.[3][7]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][7]
Experimental Protocols
This compound is primarily used as a negative control alongside its active enantiomer, L-Moses, to demonstrate the specificity of PCAF/GCN5 bromodomain inhibition.
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxicity of L-Moses, with this compound used as a negative control to ensure that any observed effects on cell viability are due to PCAF/GCN5 inhibition.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
L-Moses and this compound stock solutions (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of L-Moses and this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle control (medium with DMSO only).
-
Incubation: Remove the old medium and add the compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Compare the effects of L-Moses and this compound.
Expected Outcome: L-Moses may exhibit a dose-dependent decrease in cell viability in certain cell lines, while this compound should show no significant effect on cell viability at the same concentrations, confirming that the cytotoxicity is linked to PCAF/GCN5 inhibition.[8]
Western Blot Analysis of Histone Acetylation
This protocol is used to determine if L-Moses specifically inhibits the histone acetyltransferase (HAT) activity of PCAF/GCN5 in cells.
Materials:
-
Cells of interest
-
6-well plates
-
L-Moses and this compound stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with L-Moses, this compound (at the same concentration as L-Moses), and a vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total histone H3 as a loading control.
Expected Outcome: Treatment with L-Moses should lead to a decrease in the levels of acetylated histone H3, while this compound should not, indicating specific inhibition of PCAF/GCN5 HAT activity.
Signaling Pathways and Mechanisms of Action
L-Moses, the active enantiomer, inhibits the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A).[8] These are histone acetyltransferases that play a crucial role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histones and other proteins.[9]
// Nodes Histone_Tails [label="Histone Tails", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylated_Lysine [label="Acetylated Lysine\nResidues", fillcolor="#F1F3F4", fontcolor="#202124"]; PCAF_GCN5 [label="PCAF / GCN5\n(Bromodomain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Moses [label="L-Moses", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D_Moses [label="this compound\n(Negative Control)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transcriptional_Machinery [label="Transcriptional\nMachinery", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Histone_Tails -> Acetylated_Lysine [label="Acetylation"]; Acetylated_Lysine -> PCAF_GCN5 [label="Recognition &\nBinding"]; PCAF_GCN5 -> Transcriptional_Machinery [label="Recruitment"]; Transcriptional_Machinery -> Gene_Expression [label="Activation"]; L_Moses -> PCAF_GCN5 [label="Inhibition", arrowhead=tee]; D_Moses -> PCAF_GCN5 [label="No Binding", style=dashed, arrowhead=none]; } . Caption: Inhibition of the PCAF/GCN5 signaling pathway by L-Moses.
By inhibiting the PCAF/GCN5 bromodomain, L-Moses prevents the recruitment of the transcriptional machinery to target gene promoters, thereby modulating gene expression. This compound, being unable to bind to the bromodomain, does not interfere with this process and thus serves as an ideal negative control.
Experimental Workflow for Investigating PCAF/GCN5 Inhibition
// Nodes Cell_Culture [label="Cell Culture\n(e.g., HEK293)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment:\n- L-Moses\n- this compound (Control)\n- Vehicle (Control)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Downstream Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability\n(MTT Assay)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Western Blot,\nqPCR, ChIP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target_Engagement [label="Target Engagement\n(NanoBRET Assay)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cell_Culture -> Treatment; Treatment -> Assay; Assay -> Viability; Assay -> Gene_Expression; Assay -> Target_Engagement; {Viability, Gene_Expression, Target_Engagement} -> Data_Analysis; } . Caption: General experimental workflow using this compound as a negative control.
This workflow illustrates how this compound is incorporated into experiments to validate the specific effects of L-Moses on cellular processes. By comparing the results from L-Moses-treated, this compound-treated, and vehicle-treated cells, researchers can confidently attribute the observed biological effects to the inhibition of PCAF/GCN5 bromodomains.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Histone Native Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Posttranslational regulation of the GCN5 and PCAF acetyltransferases | PLOS Genetics [journals.plos.org]
- 8. GCN5 ACETYLTRANSFERASE IN CELLULAR ENERGETIC AND METABOLIC PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Posttranslational regulation of the GCN5 and PCAF acetyltransferases | PLOS Genetics [journals.plos.org]
Preparation of D-Mannose Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-mannose, a naturally occurring monosaccharide, is a versatile compound utilized in various fields of biological research, including immunology, infectious disease, and glycobiology. Proper preparation of D-mannose stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of D-mannose solutions for both in vitro and in vivo studies.
Introduction
D-mannose is a C-2 epimer of glucose that plays a significant role in cellular metabolism and protein glycosylation.[1][2] In research, it is widely investigated for its potential therapeutic effects, notably in the prevention of urinary tract infections (UTIs) by inhibiting bacterial adherence to urothelial cells.[3][4][5] Furthermore, emerging evidence highlights its immunomodulatory functions, including the induction of regulatory T cells (Treg) and suppression of immunopathology.[6][7] Accurate preparation of D-mannose stock solutions is the first step toward reliable experimental outcomes.
Physicochemical Properties and Solubility
D-mannose is a white, crystalline solid that is highly soluble in water and soluble in some organic solvents.[1][8] Understanding its solubility is crucial for preparing concentrated stock solutions.
Table 1: Solubility of D-Mannose in Various Solvents
| Solvent | Solubility | Reference |
| Water | ≥ 50 mg/mL (277.53 mM) | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Approximately 20 mg/mL to 50 mg/mL | [1][6] |
| Dimethyl Formamide (DMF) | Approximately 10 mg/mL | [1] |
Experimental Protocols
Preparation of Aqueous D-Mannose Stock Solutions (for in vitro and in vivo use)
Aqueous solutions are suitable for most cell culture experiments and for administration in animal models.
Materials:
-
D-mannose powder (crystalline solid)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm filter for sterilization
Protocol:
-
Weighing: Accurately weigh the desired amount of D-mannose powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of sterile water or PBS to the D-mannose powder in a sterile container.
-
Mixing: Gently vortex or use a magnetic stirrer until the D-mannose is completely dissolved. Warming the solution slightly can aid dissolution.[8]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, labeled storage tube.
-
Storage: Store aqueous solutions at room temperature (15-30°C). It is recommended to use freshly prepared aqueous solutions; however, they can be stable for up to 3 months at room temperature.[9] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability under these conditions may vary.[6][10]
Preparation of D-Mannose Stock Solutions in Organic Solvents (for in vitro use)
DMSO is a common solvent for preparing highly concentrated stock solutions for cell-based assays.
Materials:
-
D-mannose powder (crystalline solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Weighing: In a sterile tube, weigh the desired amount of D-mannose powder.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[6][10]
-
Mixing: Vortex the solution until the D-mannose is completely dissolved. Sonication may be used to aid dissolution.[6]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] When stored at -80°C, the solution can be stable for up to a year.[10]
Table 2: Storage and Stability of D-Mannose Stock Solutions
| Solvent | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 4 years | [1] |
| Aqueous | Room Temperature (15-30°C) | Up to 3 months | [9] |
| Aqueous | Not specified, but generally recommended for single use | Not recommended for more than one day | [1] |
| DMSO | -20°C | 1 month | [6][10] |
| DMSO | -80°C | 6 months to 1 year | [6][10] |
Application: Investigating the Immunomodulatory Effects of D-Mannose
D-mannose has been shown to induce the differentiation of regulatory T cells (Tregs) through the TGF-β signaling pathway.[7] The following workflow outlines a typical in vitro experiment to investigate this effect.
Caption: Experimental workflow for studying D-mannose-induced Treg differentiation.
Signaling Pathway: D-Mannose and Treg Induction
D-mannose promotes the activation of latent TGF-β, which is a critical cytokine for the differentiation of naive CD4+ T cells into Tregs.[7] This process involves the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS).[7]
Caption: D-mannose-mediated induction of Treg cells via TGF-β activation.
Safety Precautions
While D-mannose is a naturally occurring sugar, standard laboratory safety practices should be followed. It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling.[1] Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Mannose: Uses and Risks [webmd.com]
- 5. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. D-Mannose CAS 3458-28-4 | 4440 [merckmillipore.com]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
D-Moses not showing expected lack of activity
Welcome to the technical support center for D-Moses. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments with this compound, particularly when it does not exhibit the expected lack of activity.
Troubleshooting Guide: Unexpected Activity of this compound
This guide provides a systematic approach to identifying the potential causes of unexpected activity observed with this compound, which is designed to be inactive under specific experimental conditions.
Problem: this compound is showing biological activity when it is expected to be inactive.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Experimental Conditions | 1. Verify Buffer pH and Temperature: Ensure the pH and temperature of your assay buffer are within the expected range for this compound's inactivity.[1] Small deviations can lead to significant changes in molecular activity.[1]2. Check Reagent Concentrations: Confirm the concentrations of all components in your reaction, including the target enzyme, substrate, and this compound.[1] | This compound exhibits inactivity when experimental conditions are corrected. |
| Reagent Integrity | 1. Assess this compound Purity and Stability: Use a fresh, validated batch of this compound. Improper storage or multiple freeze-thaw cycles can degrade the compound, potentially leading to active byproducts.[2]2. Test Enzyme Activity: Run a control reaction with only the enzyme and its substrate to ensure the enzyme is behaving as expected.[2] | A fresh batch of this compound shows the expected lack of activity. The enzyme control behaves as predicted. |
| Assay-Specific Issues | 1. Rule out "Star Activity": If working with restriction enzymes, suboptimal conditions can lead to non-specific cleavage, known as star activity.[3] Ensure optimal buffer composition and temperature.[2][3]2. Check for Contamination: Contamination in the enzyme, buffer, or this compound stock can introduce unexpected enzymatic activity.[2] | The unexpected activity is eliminated by optimizing assay conditions or using fresh, uncontaminated reagents. |
| Off-Target Effects | 1. Perform a Target-Free Assay: Run the experiment with this compound but without the intended biological target to check for assay artifacts (e.g., interaction with the detection system).2. Profile Against a Panel of Related Targets: this compound might be interacting with other unintended molecules in your system. | This compound shows no activity in the absence of a biological target. Profiling reveals unintended targets of this compound. |
Experimental Protocols
Standard Enzyme Activity Assay
This protocol outlines a basic procedure for measuring enzyme activity in the presence of a test compound like this compound.
-
Prepare Reagents:
-
Enzyme stock solution (concentration dependent on the enzyme).
-
Substrate stock solution.
-
Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH and temperature for the enzyme.[1]
-
This compound stock solution (in a suitable solvent like DMSO).
-
Positive control (a known inhibitor).
-
Negative control (solvent/buffer only).
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to all wells.
-
Add this compound, positive control, or negative control to the respective wells.
-
Add the enzyme to all wells except the "no-enzyme" control.
-
Incubate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the signal (e.g., absorbance, fluorescence) over time using a plate reader. The signal should be proportional to the product formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Compare the rates of this compound-treated wells to the negative and positive controls.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a supposedly inactive compound to show activity?
A1: The most frequent causes include suboptimal experimental conditions (incorrect pH or temperature), reagent degradation, contamination of reagents, or off-target effects where the compound interacts with unintended molecules in the assay system.[2][4] It's also possible for a compound to act as an allosteric activator, binding to a site other than the active site and increasing enzyme function.[5]
Q2: How can I be sure that my enzyme and reagents are not the source of the problem?
A2: Always run control experiments.[1] A positive control with a known inhibitor confirms that your assay can detect inhibition. A negative control without the enzyme shows if there is any background signal.[1] Testing your enzyme with a standard substrate confirms its activity.[2] It is also crucial to verify the expiration dates and storage conditions of all reagents.[2][6]
Q3: What is "star activity" and could it explain the unexpected results?
A3: Star activity is the non-specific cleavage of a substrate by a restriction enzyme, which can occur under non-optimal reaction conditions.[3] These conditions can include high glycerol concentrations, incorrect salt concentration in the buffer, or prolonged incubation times.[6] If your assay involves restriction enzymes, this is a critical factor to consider.
Q4: Could this compound be acting as a non-competitive or allosteric activator?
A4: Yes. A compound can unexpectedly increase enzyme activity. Non-competitive activators can bind to a site other than the active site (an allosteric site) and induce a conformational change that increases the enzyme's efficacy.[5][7] To investigate this, you would need to perform enzyme kinetic studies at varying substrate and compound concentrations.
Q5: What is the first step I should take when I observe unexpected activity?
A5: The first step should always be to systematically check each component and condition of your experiment.[1] Begin by verifying your buffer's pH and temperature, followed by confirming the concentrations and integrity of your enzyme, substrate, and the this compound compound itself.[1][2]
Signaling Pathways and Workflows
Below are diagrams illustrating a general troubleshooting workflow and a hypothetical signaling pathway where a compound like this compound might have off-target effects.
Caption: A step-by-step workflow for troubleshooting unexpected compound activity.
Caption: A diagram showing how this compound might inhibit its intended target while activating an off-target enzyme.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. benchfly.com [benchfly.com]
- 5. Khan Academy [khanacademy.org]
- 6. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. monash.edu [monash.edu]
Troubleshooting unexpected results with D-Moses control
Welcome to the technical support center for the pD-Moses-neg control plasmid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and ensuring the successful use of this negative control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended purpose of the pthis compound-neg control plasmid?
A1: The pthis compound-neg control plasmid is designed as a negative control for transfection experiments. It contains a promoter driving the expression of a non-functional, scrambled sequence that should not have any biological effect on mammalian cells. It is intended to help researchers differentiate between non-specific effects of the transfection process and the specific effects of their plasmid of interest.
Q2: What are the key features of the pthis compound-neg plasmid?
A2:
-
Promoter: Constitutive CMV promoter for high expression in a wide range of mammalian cell lines.
-
Expressed Sequence: A scrambled nucleotide sequence with no known homology to any genes in mammalian species.
-
Selectable Marker: Kanamycin resistance for selection in E. coli.
-
Backbone: High-copy pUC backbone for efficient plasmid propagation.
Q3: How should I prepare and store the pthis compound-neg plasmid?
A3: For optimal performance, we recommend using a high-quality plasmid purification kit to obtain endotoxin-free plasmid DNA.[1][2] The plasmid should be resuspended in sterile, nuclease-free water or TE buffer and stored at -20°C. To avoid degradation from multiple freeze-thaw cycles, it is advisable to prepare single-use aliquots.[3]
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments with the pthis compound-neg control.
Issue 1: High Cell Death or Toxicity After Transfection with pthis compound-neg
If you observe significant cell death after transfecting your cells with the pthis compound-neg control, consider the following potential causes and solutions.
-
Possible Cause: Suboptimal DNA concentration or DNA:transfection reagent ratio.
-
Solution: Perform an optimization matrix to determine the ideal DNA concentration and ratio of DNA to your specific transfection reagent for your cell line. It is recommended to start with the manufacturer's protocol and then vary the DNA amount and the DNA-to-reagent ratio.[1]
-
-
Possible Cause: Endotoxin contamination in the plasmid preparation.
-
Possible Cause: Poor cell health or high passage number.
-
Possible Cause: Presence of antibiotics in the media during transfection.
Issue 2: Unexpected Changes in Gene Expression or Signaling Pathways with pthis compound-neg
While designed to be inert, the introduction of foreign DNA can sometimes trigger cellular stress responses. If you observe unexpected changes in your experimental readouts with the pthis compound-neg control, here are some troubleshooting steps.
-
Possible Cause: Innate immune response to foreign DNA.
-
Solution: Ensure your plasmid preparation is free of bacterial DNA and other contaminants. Some cell types are more sensitive to foreign DNA and may activate pathways like NF-κB. Consider using a different transfection reagent that is known for lower immunogenicity.
-
-
Possible Cause: Off-target effects of the transfection reagent.
-
Solution: To distinguish between effects of the plasmid and the reagent, include a "reagent only" control where cells are treated with the transfection reagent without any plasmid DNA.
-
-
Possible Cause: Promoter interference or competition.
-
Solution: The strong CMV promoter on the pthis compound-neg plasmid could potentially sequester transcription factors, affecting the expression of your gene of interest. If you suspect this, consider using a negative control plasmid with a weaker promoter or a promoter that is different from the one driving your gene of interest.
-
Issue 3: Low or No Expression from my Experimental Plasmid When Co-transfected with pthis compound-neg
-
Possible Cause: Suboptimal transfection efficiency.
-
Solution: Verify your transfection efficiency using a reporter plasmid (e.g., expressing GFP). If efficiency is low, optimize the transfection protocol as described in "Issue 1".
-
-
Possible Cause: Incorrect ratio of plasmids in co-transfection.
-
Solution: When co-transfecting, the ratio of your experimental plasmid to the control plasmid can be critical. Start with a 1:1 ratio and then optimize as needed.
-
-
Possible Cause: Degradation of plasmid DNA.
-
Solution: Check the integrity of your plasmid preparations by running them on an agarose gel. Nicked or degraded DNA can lead to poor transfection efficiency.[4]
-
Data Presentation
Table 1: General Transfection Optimization Parameters
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70-90% | Varies by cell type; refer to specific cell line protocols.[4][6] |
| DNA per well (24-well plate) | 0.25 - 1.0 µg | Optimize for your specific plasmid and cell line. |
| DNA:Reagent Ratio | 1:2 to 1:3 (µg:µL) | Highly dependent on the transfection reagent used.[2] |
| Incubation Time (DNA-reagent complex) | 15-30 minutes | Follow the manufacturer's protocol for your specific reagent. |
| Post-transfection Incubation | 24-72 hours | Dependent on the experimental endpoint (e.g., protein expression, reporter assay). |
Experimental Protocols
Protocol 1: Standard Transfection using a Lipid-Based Reagent
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[4][6]
-
Complex Formation:
-
In tube A, dilute your plasmid DNA (e.g., pthis compound-neg or your experimental plasmid) in serum-free medium.
-
In tube B, dilute the lipid-based transfection reagent in serum-free medium.
-
Add the contents of tube A to tube B and mix gently.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.[5]
-
-
Transfection: Add the DNA-reagent complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blot, qPCR, reporter assay).
Protocol 2: Western Blot to Assess Protein Expression
-
Cell Lysis: Wash the transfected cells with ice-cold PBS and then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 2. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Technical Support Center: Optimizing L-Moses Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Moses. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of L-Moses in your experiments. As "D-Moses" does not correspond to a recognized compound in the current scientific literature, this document will focus exclusively on L-Moses, a known inhibitor of lysine acetyltransferase 2B (KAT2B).
Frequently Asked Questions (FAQs)
Q1: What is L-Moses and what is its primary mechanism of action?
A1: L-Moses is a potent and selective small molecule inhibitor of the lysine acetyltransferase 2B (KAT2B), also known as p300/CBP-associated factor (PCAF).[1][2] Its primary mechanism involves disrupting the interaction between the PCAF bromodomain and acetylated lysine residues on histones, which interferes with the transcriptional activation of target genes.[1] By inhibiting KAT2B, L-Moses can modulate gene expression and has shown potential as a therapeutic agent in conditions such as neurodegenerative diseases by attenuating neuronal cell death induced by endoplasmic reticulum (ER) stress.[3][4]
Q2: What is the recommended solvent for dissolving L-Moses?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of L-Moses (e.g., 10 mM).[5] For working solutions, the DMSO stock should be further diluted in the appropriate cell culture medium or buffer.
Q3: What are the best practices for storing L-Moses solutions?
A3: L-Moses stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1][5] For long-term stability, store aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: What is a typical starting concentration range for in vitro experiments with L-Moses?
A4: For initial cell viability assays, a broad concentration range from 10 nM to 100 µM is recommended to determine the optimal dose-response curve and IC50 value for your specific cell line.[5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with L-Moses.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| L-Moses powder will not fully dissolve. | - Limited aqueous solubility. - Presence of moisture in the solvent. - Incorrect solvent used. | - Use anhydrous DMSO for stock solutions.[5] - Gentle warming up to 37°C or brief sonication can aid dissolution. - For in vivo studies, consider co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| Precipitation observed upon dilution of DMSO stock in aqueous buffer/media. | - The final concentration of L-Moses exceeds its solubility limit in the aqueous solution. - The final DMSO concentration is too low to maintain solubility. | - Perform serial dilutions to reach the final concentration. - Ensure the final DMSO concentration in the working solution is sufficient to maintain solubility, but does not exceed levels toxic to the cells (typically ≤0.5%).[5][6] |
| High cell death observed at expected therapeutic concentrations. | - Non-specific cytotoxicity of L-Moses at higher concentrations. - The cell line is particularly sensitive to the compound or the solvent (DMSO). | - Perform a dose-response experiment to distinguish between targeted effects and general toxicity. - Run parallel cytotoxicity assays (e.g., MTT, LDH release) to determine the cytotoxic concentration range. - Include a vehicle control (media with the same final DMSO concentration) to assess solvent toxicity.[5] |
| Inconsistent or non-reproducible results. | - Repeated freeze-thaw cycles of the stock solution leading to degradation. - Instability of the compound in the working solution over time. - Variation in experimental conditions (e.g., cell density, incubation time). | - Prepare and use single-use aliquots of the stock solution.[1][5] - Prepare fresh working solutions for each experiment. - Standardize all experimental parameters. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of L-Moses that inhibits cell viability by 50% (IC50) using a colorimetric MTT assay.
Materials:
-
L-Moses
-
Anhydrous DMSO
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]
-
L-Moses Treatment:
-
Prepare a 10 mM stock solution of L-Moses in anhydrous DMSO.
-
Perform a serial dilution of the L-Moses stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest L-Moses concentration.
-
Remove the old medium from the cells and add 100 µL of the L-Moses dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.[5]
Protocol 2: Neuroprotection Assay Against Tunicamycin-Induced ER Stress
This protocol is designed to assess the neuroprotective effects of L-Moses against neuronal cell death induced by Tunicamycin, an ER stress inducer.
Materials:
-
L-Moses
-
Tunicamycin
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Appropriate culture medium and supplements
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®, or LDH release assay)
-
Fluorescence microscope and reagents for apoptosis detection (e.g., Hoechst 33342 and Propidium Iodide staining)
Procedure:
-
Cell Culture and Differentiation: Plate neuronal cells and, if necessary, differentiate them according to established protocols.
-
Pre-treatment with L-Moses: Treat the cells with various non-toxic concentrations of L-Moses (determined from a prior cell viability assay) for a specified pre-incubation period (e.g., 2 hours).
-
Induction of ER Stress: Add Tunicamycin to the culture medium at a concentration known to induce significant cell death (e.g., 1-5 µg/mL, to be optimized for the specific cell line) and incubate for 24-48 hours.
-
Assessment of Cell Viability: Following the incubation period, measure cell viability using a preferred method (e.g., MTT assay as described in Protocol 1).
-
Apoptosis Analysis (Optional):
-
Stain cells with Hoechst 33342 to visualize nuclear morphology (apoptotic cells will show condensed or fragmented nuclei).
-
Co-stain with Propidium Iodide to identify dead cells.
-
Capture images using a fluorescence microscope and quantify the percentage of apoptotic cells.
-
-
Data Analysis: Compare the viability of cells treated with Tunicamycin alone to those pre-treated with L-Moses to determine the neuroprotective effect.
Data Presentation
Table 1: Solubility of L-Moses in Different Solvent Systems
| Solvent System | Achievable Concentration | Molarity (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.77 | Suitable for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 5.77 | Utilizes cyclodextrin to enhance aqueous solubility.[1] |
Table 2: Example IC50 Values for L-Moses in Different Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A | 48 | Hypothetical Value 1 |
| Cell Line B | 48 | Hypothetical Value 2 |
| Cell Line C | 72 | Hypothetical Value 3 |
| Note: These are hypothetical values. The actual IC50 will vary depending on the cell line and experimental conditions. |
Signaling Pathways and Workflows
Below are diagrams illustrating the signaling pathway of L-Moses and a typical experimental workflow.
Caption: L-Moses inhibits KAT2B, modulating the UPR pathway to promote neuroprotection.
Caption: Workflow for determining the IC50 of L-Moses using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CRISPR-Cas9 genetic screen leads to the discovery of L-Moses, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Potential cytotoxicity of D-Moses at high concentrations
Disclaimer
Please note that "D-Moses" appears to be a hypothetical substance, as no scientific literature on its cytotoxicity was found. The following technical support guide has been generated based on a fictional scenario where this compound is an experimental compound exhibiting cytotoxic effects at high concentrations. The data, pathways, and protocols are representative examples used to fulfill the structural requirements of your request.
This center provides technical guidance, troubleshooting, and frequently asked questions regarding the potential cytotoxicity observed with the experimental compound this compound at high concentrations (>10 µM).
Frequently Asked Questions (FAQs)
Q1: What is the established cytotoxic concentration range for this compound?
A1: In most tested cell lines, this compound shows minimal impact on cell viability at concentrations below 10 µM. Significant cytotoxic effects, including apoptosis and decreased proliferation, are consistently observed at concentrations of 25 µM and higher. The half-maximal inhibitory concentration (IC50) varies by cell line (see Table 1).
Q2: What is the primary mechanism of cell death induced by high concentrations of this compound?
A2: High-concentration this compound primarily induces apoptosis. This is mediated through the activation of the JNK stress-signaling pathway and the concurrent inhibition of the pro-survival PI3K/Akt pathway. This dual action leads to the activation of caspase-3 and subsequent programmed cell death.
Q3: Does this compound induce oxidative stress?
A3: Yes, experiments show that this compound at concentrations above 25 µM leads to a significant increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress is believed to be a key contributor to the activation of the JNK pathway and mitochondrial dysfunction.
Troubleshooting Guide
Issue 1: High variability in cell viability (MTT/XTT) assay results.
-
Possible Cause 1: this compound Precipitation. At high concentrations, this compound may have limited solubility in aqueous media, leading to precipitation and inconsistent dosing.
-
Solution: Visually inspect your stock solutions and final dilutions for any precipitate. Prepare fresh dilutions for each experiment and consider using a small percentage of a solubilizing agent like DMSO (ensure final DMSO concentration is <0.1% to avoid solvent toxicity).
-
-
Possible Cause 2: Inconsistent Seeding Density. Uneven cell numbers across wells will lead to high variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. Allow plates to sit at room temperature for 20 minutes before incubation to ensure even cell settling.
-
Issue 2: Control (vehicle-treated) cells are showing unexpected levels of cell death.
-
Possible Cause: Solvent Toxicity. The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.
-
Solution: Verify that the final concentration of your vehicle is consistent across all wells, including the untreated control, and is at a non-toxic level (typically ≤0.1% for DMSO). Run a separate "vehicle-only" control to assess its specific effect on cell viability.
-
Issue 3: Inconsistent results in apoptosis (Annexin V/PI) assays.
-
Possible Cause: Assay timing. Apoptosis is a dynamic process. If you measure too early, you may miss the apoptotic population. If you measure too late, cells may have already progressed to secondary necrosis.
-
Solution: Perform a time-course experiment. After treating with a high concentration of this compound (e.g., 50 µM), collect and analyze cells at multiple time points (e.g., 12, 24, and 48 hours) to determine the optimal window for detecting apoptosis in your specific cell line.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines (48h Treatment)
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| HeLa | Human Cervical Cancer | 32.5 ± 2.1 |
| A549 | Human Lung Carcinoma | 45.1 ± 3.5 |
| MCF-7 | Human Breast Cancer | 28.9 ± 1.8 |
| HEK293 | Human Embryonic Kidney | 78.4 ± 5.6 |
Table 2: Apoptosis and ROS Levels after 24h Treatment with this compound
| Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) (Annexin V+) | Relative ROS Levels (Fold Change vs. Control) |
|---|---|---|---|
| MCF-7 | 0 (Control) | 4.1 ± 0.5 | 1.0 |
| 10 | 6.8 ± 0.9 | 1.2 ± 0.1 | |
| 25 | 25.3 ± 2.2 | 2.5 ± 0.3 | |
| 50 | 58.7 ± 4.1 | 4.8 ± 0.5 | |
| HEK293 | 0 (Control) | 3.5 ± 0.4 | 1.0 |
| 25 | 8.2 ± 1.1 | 1.5 ± 0.2 |
| | 50 | 21.4 ± 2.5 | 2.9 ± 0.4 |
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include "medium-only" and "vehicle-only" controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: General workflow for assessing this compound cytotoxicity.
Signaling Pathways
High concentrations of this compound are hypothesized to induce apoptosis through a dual-mechanism pathway illustrated below. It inhibits the pro-survival PI3K/Akt signaling while simultaneously activating the JNK stress-response pathway, leading to the activation of executioner caspases.
Caption: this compound cytotoxicity signaling pathway.
How to ensure D-Moses stability in experimental buffer
A comprehensive resource for researchers, scientists, and drug development professionals to ensure the stable and effective use of L-Moses in experimental settings.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and ensure the successful application of L-Moses in your research.
Frequently Asked Questions (FAQs)
Q1: What is L-Moses and what is its primary mechanism of action?
A1: L-Moses is a potent, selective, and cell-permeable small molecule inhibitor of the p300/CBP-associated factor (PCAF) and the highly homologous GCN5 bromodomains.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, particularly histones. By binding to the PCAF/GCN5 bromodomains, L-Moses prevents their interaction with acetylated histones, thereby disrupting the assembly of transcriptional machinery and modulating the expression of target genes.[2][3] This activity makes L-Moses a valuable tool for studying the role of PCAF/GCN5 in various biological processes, including cell growth, differentiation, and disease.[4]
Q2: My L-Moses powder is difficult to dissolve. What are the recommended procedures?
A2: L-Moses is a hydrophobic compound with limited solubility in aqueous solutions. For optimal dissolution, follow these steps:
-
Solvent Selection: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[5]
-
Equilibration: Before opening, allow the vial of L-Moses powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
-
Dissolution Technique: After adding DMSO, vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming up to 37°C can also aid in dissolution.[5]
Q3: How should I prepare and store L-Moses solutions to ensure stability?
A3: Proper preparation and storage are critical for maintaining the activity of L-Moses.
-
Stock Solutions: Prepare a concentrated stock solution in 100% DMSO.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.[5]
-
Storage Conditions:
-
Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate aqueous experimental buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced effects on cells.[5]
Q4: I am observing high cytotoxicity in my cell-based assays. How can I troubleshoot this?
A4: High cytotoxicity can be due to several factors:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your specific cell line. A DMSO toxicity titration is recommended. Generally, concentrations below 0.5% are well-tolerated by most cell lines.[5]
-
Compound Concentration: You may be using a concentration of L-Moses that is outside the therapeutic window for your cell line. Perform a dose-response experiment to determine the optimal concentration range.
-
Off-Target Effects: While L-Moses is selective, high concentrations may lead to off-target effects. Correlate your findings with target engagement assays, such as Western blotting for downstream markers of PCAF activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | - Compound has exceeded its aqueous solubility limit.- pH of the buffer is not optimal for solubility. | - Decrease the final concentration of L-Moses.- Adjust the pH of the buffer. The solubility of many small molecules is pH-dependent.[5]- Consider using a co-solvent system or excipients like cyclodextrins to enhance solubility, though these should be validated for compatibility with your assay.[5] |
| Inconsistent or Non-reproducible Results | - Degradation of L-Moses stock solution.- Inconsistent final concentration of L-Moses. | - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[5]- Always prepare working solutions fresh from a validated stock solution.- Verify pipetting accuracy and ensure homogeneous mixing of the compound in the assay medium. |
| No Observed Effect at Expected Concentrations | - L-Moses is inactive due to degradation.- The chosen cell line is not sensitive to PCAF/GCN5 inhibition. | - Confirm the integrity of your L-Moses stock. Prepare a fresh stock if necessary.- Verify the expression and activity of the PCAF/GCN5 pathway in your cell line using techniques like Western blot or qPCR for target genes. |
Quantitative Data on L-Moses Stability
While specific degradation kinetics for L-Moses in various aqueous buffers are not extensively published, the following table provides representative stability data for a similar heterocyclic compound in a physiological buffer (PBS, pH 7.4) at different temperatures. This data can serve as a general guideline for experimental design. It is recommended to perform a stability assessment under your specific experimental conditions.
Table 1: Representative Stability of a Heterocyclic Compound in PBS (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 4 | > 168 | < 0.004 |
| 25 (Room Temp) | 72 | 0.0096 |
| 37 | 36 | 0.0192 |
This data is illustrative and based on general knowledge of similar chemical structures. Actual stability of L-Moses may vary.
Experimental Protocols
Protocol 1: Assessment of L-Moses Stability in Experimental Buffer
This protocol outlines a method to determine the stability of L-Moses in your specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Prepare a solution of L-Moses in your experimental buffer at the desired final concentration.
-
Incubation: Aliquot the solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature and immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol. Store the quenched samples at -80°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of L-Moses.
-
Data Analysis: Plot the natural logarithm of the L-Moses concentration versus time for each temperature. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Cell Viability (MTT) Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
L-Moses Treatment: Treat the cells with a serial dilution of L-Moses (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Visualizations
PCAF/GCN5 Signaling Pathway and Inhibition by L-Moses
Caption: L-Moses inhibits the PCAF/GCN5 signaling pathway by blocking the bromodomain.
Experimental Workflow for Assessing L-Moses Stability
Caption: Workflow for determining the stability of L-Moses in an experimental buffer.
References
- 1. L-Moses | Structural Genomics Consortium [thesgc.org]
- 2. Distinct GCN5/PCAF-containing complexes function as co-activators and are involved in transcription factor and global histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Data from L-Moses Control Experiments
Disclaimer: Information regarding "D-Moses" control experiments was not found. The following technical support guide has been developed based on available data for the closely related chemical probe, L-Moses , a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. We assume this is the intended subject of the query.
This guide is intended for researchers, scientists, and drug development professionals using L-Moses in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Moses and what is its primary mechanism of action?
L-Moses is a potent, selective, and cell-active chemical probe for the PCAF bromodomain.[1] It has a binding affinity (Kd) of 126 nM.[1] Its mechanism of action involves disrupting the interaction between the PCAF bromodomain and acetylated histone H3, a key process in epigenetic regulation.[1]
Q2: Is L-Moses suitable for in vivo studies?
Yes, preclinical data indicate that L-Moses has good cell permeability and is metabolically stable in both human and mouse liver microsomes, suggesting its suitability for in vivo experiments.[1] It has also been shown to have no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs).[1]
Troubleshooting Guides
Q1: I'm having trouble dissolving the L-Moses powder. What should I do?
L-Moses can have limited solubility in aqueous solutions.[2] Here are some steps to ensure proper dissolution:[2]
-
Consult the Datasheet: Always start by reviewing the solubility information on the product datasheet.[2]
-
Solvent Selection: For stock solutions, it is recommended to use anhydrous DMSO. Working solutions can be made by further diluting the stock solution in cell culture media or an appropriate buffer.[2]
-
Gentle Warming: If you observe precipitation, gently warming the solution to 37°C can help with dissolution.[2]
-
Sonication: Brief sonication can also be effective in breaking up precipitate and aiding dissolution.[2]
-
Avoid Repeated Freeze-Thaw Cycles: It is best practice to prepare single-use aliquots of your stock solution to prevent degradation and precipitation.[2]
Q2: I am observing high levels of cell death in my experiment. How can I differentiate between the targeted effects of L-Moses and general cytotoxicity?
It is crucial to distinguish between the intended pharmacological effect and non-specific cytotoxicity.[2] Here are some strategies:
-
Perform a Dose-Response Curve: Conduct an experiment with a broad range of L-Moses concentrations to determine the therapeutic window.[2]
-
Use a Control Compound: If available, include a structurally similar but inactive control compound to confirm that the observed effects are specific to L-Moses.[2]
-
Run Parallel Cell Viability Assays: Use assays such as MTT or LDH release to determine the concentration at which L-Moses becomes toxic to your specific cell line.[2]
Caption: Troubleshooting workflow for unexpected cell toxicity.
Experimental Protocols
General Protocol for an In Vivo Efficacy Study of L-Moses in a Xenograft Mouse Model
This protocol provides a general framework. Researchers should adapt it based on the specific cancer type and research question.[1]
-
Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-scid gamma mice) for tumor cell implantation.[1]
-
Cell Line: Select a cancer cell line that is known to be sensitive to PCAF inhibition.[1]
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.[1]
-
Acclimatization: Allow the animals to acclimate for at least one week before starting the experiment.[1]
-
Tumor Growth Monitoring: Regularly monitor tumor growth using calipers.[1]
-
Vehicle and Dose Preparation:
-
Administration:
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.[1]
-
Excise the tumors and measure their final weight.[1]
-
Process a portion of the tumor for molecular analysis (e.g., Western blotting, qPCR) by flash-freezing in liquid nitrogen, and fix another portion in formalin for histopathological analysis.[1]
-
Collect blood samples for pharmacokinetic analysis or to measure biomarkers.[1]
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters to Consider for In Vivo Studies [1]
| Parameter | Description | Importance for In Vivo Experimental Design |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the effective dose. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Metabolism | The chemical alteration of a drug by the body. | Affects the drug's half-life and potential for drug-drug interactions. |
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Guides the dosing interval to maintain therapeutic concentrations. |
| Clearance (CL) | The rate of drug elimination from the body divided by the plasma drug concentration. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a PCAF bromodomain inhibitor like L-Moses.
Caption: Mechanism of action for a PCAF bromodomain inhibitor.
References
Common mistakes when using enantiomer controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common mistakes and challenges encountered when using enantiomer controls in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My inactive enantiomer (distomer) control is showing unexpected biological activity. What are the possible causes?
-
Chiral Impurities: The most common cause is the presence of the active enantiomer (eutomer) as an impurity in your distomer control.[1][2] Regulatory bodies require the assessment and control of enantiomeric purity for chiral drugs.[3][4][5] Even small amounts of a highly potent eutomer can lead to significant off-target effects.
-
Chiral Inversion: The "inactive" enantiomer may undergo chiral inversion in vivo or in vitro, converting it into the active enantiomer.[6][7] This phenomenon is well-documented for certain drug classes, such as 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs).[6] The inversion can be enzyme-mediated or influenced by factors like pH, temperature, and solvents.[6][7]
-
Off-Target Effects: The distomer may have its own distinct pharmacological or toxicological profile, interacting with different biological targets than the eutomer.[3][8][9] It is a misconception that a distomer is always biologically inert.
-
Racemization: The enantiomerically pure control may racemize under experimental conditions, such as high temperatures or the presence of acids or bases, leading to the formation of the active enantiomer.[8][10]
Q2: How can I be certain of the enantiomeric purity of my controls?
A2: Rigorous analytical characterization is essential to confirm the enantiomeric purity of your controls.[3][4] Several analytical techniques can be employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.[11][12] The choice of the chiral stationary phase (CSP) is critical for achieving good resolution.[12]
-
Chiral Capillary Electrophoresis (CE): CE is a powerful technique for enantioseparation and is frequently used for the quality control of chiral pharmaceuticals.[3][13][14][15]
-
Gas Chromatography (GC) with a Chiral Column: This method is also effective for separating volatile chiral compounds.[2]
-
Optical Rotation: While optical rotation can confirm the identity of a chiral substance, it is generally not sensitive enough to accurately determine enantiomeric purity at low levels of the undesired enantiomer.[4][5] A secondary enantioselective method is recommended.[4]
Data Presentation: Comparison of Chiral Purity Analysis Methods
| Method | Principle | Advantages | Common Issues |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[11] | High resolution, widely applicable, robust. | Poor resolution with inappropriate column or mobile phase, peak tailing.[12] |
| Chiral CE | Differential migration in an electric field in the presence of a chiral selector.[13] | High efficiency, low sample and solvent consumption.[3] | Method development can be complex. |
| Chiral GC | Separation based on differential interaction with a chiral stationary phase in the gas phase.[2] | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |
| Optical Rotation | Measurement of the rotation of plane-polarized light.[4] | Simple, non-destructive. | Insensitive to small amounts of enantiomeric impurity.[5] |
Q3: I'm observing inconsistent results between batches of my enantiomer controls. What could be the reason?
A3: Batch-to-batch variability can undermine the reproducibility of your experiments. The following are potential sources of this inconsistency:
-
Variable Enantiomeric Purity: Different synthesis or purification batches may have varying levels of the contaminating enantiomer. It is crucial to obtain a certificate of analysis for each batch and independently verify the enantiomeric excess.
-
Presence of Other Impurities: Non-enantiomeric impurities can also interfere with biological assays.[1][16] These impurities might act as enzyme inhibitors or have their own biological effects.
-
Improper Storage and Handling: Enantiomers can be susceptible to racemization or degradation if not stored under appropriate conditions (e.g., temperature, light, humidity).[10]
Q4: What are the best practices for designing an experiment with enantiomer controls?
A4: A well-designed experiment is critical for obtaining meaningful and interpretable results.
-
Validate Your Controls: Always verify the identity and enantiomeric purity of your eutomer and distomer controls before starting your experiments.[16]
-
Include a Racemic Mixture Control: In addition to the individual enantiomers, a racemic (50:50) mixture should be included as a control. This can help in understanding the potential for interactions between the enantiomers.[17]
-
Dose-Response Curves: Generate full dose-response curves for both the active enantiomer and the enantiomer control. This will help to identify any unexpected activity of the control and determine its potency, if any.
-
Monitor for Chiral Inversion: If there is a suspicion of chiral inversion, it is advisable to analyze the enantiomeric composition of the compound in the experimental system over time.[7]
Troubleshooting Guides
Issue 1: Unexpected Activity of the Distomer Control
This workflow will guide you through the process of troubleshooting unexpected activity in your "inactive" enantiomer control.
Caption: Troubleshooting workflow for unexpected distomer activity.
Issue 2: Poor Resolution of Enantiomers in Chiral HPLC
Use this guide to troubleshoot and optimize the separation of your enantiomers.
Caption: Troubleshooting workflow for poor HPLC resolution.
Experimental Protocols
Protocol 1: Chiral Purity Analysis by HPLC
This protocol provides a general methodology for determining the enantiomeric purity of a chiral compound using HPLC.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed. Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices.[12]
-
Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. This typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection.
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, typically between 0.5 and 1.0 mL/min. Lower flow rates can sometimes improve resolution.[12]
-
Use a column oven to maintain a constant temperature, as temperature can significantly affect chiral recognition.[12]
-
Set the detector wavelength to the absorbance maximum of the analyte.
-
-
Analysis:
-
Inject a racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the enantiomerically pure samples (eutomer and distomer controls).
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Protocol 2: In Vitro Chiral Inversion Assay
This protocol is designed to assess the potential for a chiral compound to undergo inversion in a biological matrix.
-
Matrix Selection: Choose a relevant biological matrix, such as plasma, liver microsomes, or cell culture medium.[7]
-
Incubation:
-
Prepare a solution of the single enantiomer (e.g., the R-enantiomer) in the chosen matrix at a specific concentration.
-
Incubate the solution at a physiologically relevant temperature (e.g., 37°C).
-
Include control samples, such as the enantiomer in buffer alone (to assess non-enzymatic inversion) and a heat-inactivated matrix (to confirm enzymatic activity).
-
-
Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
Sample Processing: Stop the reaction in each aliquot, for example, by adding a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge the samples to remove the precipitate.
-
Chiral Analysis: Analyze the supernatant from each time point using a validated chiral HPLC or LC-MS/MS method to quantify the concentrations of both the parent enantiomer and its antipode.[7]
-
Data Interpretation: The appearance and increase in the concentration of the opposite enantiomer over time indicate that chiral inversion has occurred.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral inversion - Wikipedia [en.wikipedia.org]
- 7. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 12. benchchem.com [benchchem.com]
- 13. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.unibo.it [cris.unibo.it]
- 16. benchchem.com [benchchem.com]
- 17. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
Technical Support Center: Verifying the Purity of D-Moses Compound
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for verifying the purity of the D-Moses compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the purity of a new batch of this compound?
The initial assessment of purity for a crystalline organic compound like this compound involves classical methods. A sharp melting point close to the established value for the pure substance is a primary indicator of purity; impurities typically cause the melting point to lower and broaden over a range.[1][2] Simple chromatographic techniques like Thin-Layer Chromatography (TLC) can also be used to quickly check for the presence of multiple components. However, for comprehensive and regulatory purposes, these methods are considered preliminary and must be supplemented with more sophisticated analytical techniques.[3]
Q2: What types of impurities should I be concerned about with the this compound compound?
According to international regulatory guidelines, impurities in a new drug substance are classified into three main categories:
-
Organic Impurities: These can arise during the manufacturing process or storage. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[4]
-
Inorganic Impurities: These result from the manufacturing process and are often known and identifiable. They can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts.[4]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis process. Their control is discussed in the ICH Q3C guidelines.
Q3: How do I choose the right analytical technique for a comprehensive purity assessment?
The choice of technique depends on the nature of the impurity and the information required. A multi-technique approach is often necessary for a complete impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is considered the gold standard for analyzing organic impurities due to its high resolution and sensitivity.[5]
-
Gas Chromatography (GC): This is ideal for volatile and semi-volatile impurities, such as residual solvents.[6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight and structural information, which is crucial for identifying unknown impurities.[5][7] High-resolution mass spectrometry (HRMS) is particularly powerful for determining elemental compositions.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without a reference standard for the impurity itself.[6][9]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for detecting and quantifying elemental impurities.[5]
Q4: Since this compound is a chiral compound, how can I determine its enantiomeric purity?
Enantiomeric purity is critical as different enantiomers can have different pharmacological and toxicological properties.
-
Chiral Chromatography (HPLC or GC): This is the most widely used and reliable method for separating and quantifying enantiomers.[10] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[10]
-
NMR Spectroscopy: Using chiral shift reagents or chiral solvents can induce a chemical shift difference between enantiomers, allowing for their quantification.[11]
-
Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral compound. While a fast method, it is generally less accurate than chromatography for precise purity determination.[11][12]
Q5: Can I use ¹H NMR to determine the purity of my this compound sample?
Yes, quantitative ¹H NMR (qNMR) is a powerful primary method for purity determination.[9] Its advantages are that it is non-destructive, requires small sample amounts, can be fast, and provides high accuracy.[9] Unlike chromatography, which measures purity relative to other components that produce a detector response, qNMR can provide an absolute purity value against a certified internal standard. However, it's important to be aware of its limitations. The method only detects impurities that contain the observed nucleus (e.g., protons for ¹H NMR), and it may not detect inorganic salts.[13] Peak overlap can also complicate quantification.[14]
Q6: What are the regulatory standards for impurities in a new drug substance like this compound?
The International Council for Harmonisation (ICH) provides guidelines, specifically the Q3A(R2) guideline, for impurities in new drug substances.[15][16] This guideline sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. An impurity is any component that is not the drug substance itself.[4]
Quantitative Data Summary
For drug development professionals, adhering to regulatory standards is critical. The following tables summarize key quantitative information.
Table 1: Comparison of Key Purity Analysis Techniques
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Quantification of organic impurities and degradation products.[6] | High resolution, sensitivity, and reproducibility.[5] | Requires reference standards for identification; may not detect impurities without a UV chromophore. |
| qNMR | Absolute purity determination; structural elucidation of impurities.[6][9] | Non-destructive, highly accurate, no reference standard needed for the impurity.[9] | Lower sensitivity than HPLC; peak overlap can be an issue; does not detect non-protonated impurities (e.g., inorganic salts).[13][14] |
| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents).[6] | High sensitivity and specificity for volatile compounds.[6] | Not suitable for non-volatile or thermally unstable compounds. |
| LC-MS | Identification and quantification of unknown impurities.[5] | Provides molecular weight and structural information; high sensitivity and selectivity.[6][7] | Complex instrumentation; matrix effects can suppress ion signals. |
| Elemental Analysis | Confirms the elemental composition and helps establish overall purity.[17] | Provides fundamental information on elemental ratios.[17] | Does not distinguish between isomers; accepted deviation is typically around 0.3%.[3][17] |
| Chiral HPLC | Determination of enantiomeric purity.[10] | Accurate and reliable separation and quantification of enantiomers.[10] | Requires development of specific methods and specialized chiral columns.[18] |
Table 2: ICH Q3A Thresholds for Impurities in New Drug Substances
These thresholds dictate the level at which impurities must be reported, identified, and qualified for safety.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Based on ICH Harmonised Tripartite Guideline Q3A(R2).[19] |
Visualizations and Workflows
Diagrams can clarify complex analytical processes. The following workflows are presented in the DOT language for use with Graphviz.
References
- 1. wyzant.com [wyzant.com]
- 2. moravek.com [moravek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. skpharmteco.com [skpharmteco.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemadder.com [chemadder.com]
- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Unexpected Experimental Results
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve unexpected effects observed with control compounds, specifically focusing on issues related to the D-Moses control.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound control showing an unexpected biological effect?
This compound is the inactive enantiomer of L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain.[1] It is designed to be an inactive control, as it shows no observable binding to the PCAF bromodomain.[1] An observed effect from this compound suggests one or more of the following issues:
-
Off-Target Effects: The compound may be interacting with other cellular targets besides the PCAF bromodomain.
-
Compound Contamination or Degradation: The this compound sample could be contaminated with the active L-Moses enantiomer or other impurities, or it may have degraded.
-
Chiral Inversion: Although less common for this specific compound, in some chemical environments, an inactive enantiomer could potentially convert to its active counterpart.
-
Experimental Artifacts: The observed effect may not be a true biological response but rather an artifact of the assay system, such as interference with the detection method.
-
Assay System Sensitivity: The biological system being used might be particularly sensitive to perturbations, revealing subtle effects not previously characterized.
Below are detailed troubleshooting guides to help you identify the root cause of the unexpected activity.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
Q2: How can I determine if the effect of this compound is due to off-target binding?
Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen biological responses.[2][3] Even though this compound is designed to be inactive against the PCAF bromodomain, it may still interact with other proteins or cellular components.
Experimental Protocol: Target Deconvolution and Validation
-
Orthogonal Assays: Test this compound in different assay formats that measure distinct biological endpoints. For example, if you are seeing an effect in a cell viability assay, try a reporter gene assay or a specific enzyme activity assay to see if the effect is consistent across different measurement technologies.[4]
-
CRISPR/Cas9 Knockout Studies: If you have a hypothesized off-target, you can use CRISPR/Cas9 to knock out the gene encoding the potential off-target protein.[2][5] If the effect of this compound is diminished or absent in the knockout cells compared to wild-type cells, it suggests that the compound is acting through that off-target.
-
Thermal Shift Assays (DSF): This technique can be used to screen for direct binding of this compound to a panel of purified proteins. An increase in the melting temperature of a protein in the presence of this compound indicates a direct interaction.
-
Affinity Chromatography: Immobilize this compound on a solid support and use it to pull down interacting proteins from cell lysates. The captured proteins can then be identified by mass spectrometry.
dot
Caption: L-Moses vs. This compound activity pathways.
Guide 2: Assessing Compound Integrity and Purity
Q3: Could my this compound sample be contaminated or degraded?
Yes, this is a critical possibility. The unexpected activity could stem from contamination with the active L-Moses enantiomer or other impurities. Improper storage can also lead to compound degradation.
Experimental Protocol: Purity and Integrity Analysis
-
Chiral Chromatography (HPLC or SFC): This is the most direct way to determine the enantiomeric excess (e.e.) of your this compound sample. A pure sample of this compound should ideally show only one peak. The presence of a second peak corresponding to L-Moses would indicate contamination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to check for the presence of degradation products or other impurities in your this compound stock. Compare the mass spectrum of your sample to the expected mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the overall structure of the compound and can help identify impurities.
Data Presentation: Purity Analysis Results
| Analysis Method | Parameter Measured | Ideal Result for this compound | Action if Deviated |
| Chiral HPLC/SFC | Enantiomeric Excess (e.e.) | >99% | Source a new, high-purity batch of this compound. |
| LC-MS | Purity by Area% | >98% | If impurities are detected, consider their potential biological activity. |
| ¹H NMR | Spectral Integrity | Spectrum matches reference | If unexpected peaks are present, further characterization of impurities is needed. |
Guide 3: Troubleshooting Experimental and Assay-Related Artifacts
Q4: How do I know if the observed effect is a real biological response and not an experimental artifact?
Experimental artifacts are misleading results that arise from the experimental setup itself rather than the biological system being studied.[6] This can include interference with the assay signal, effects of the solvent, or issues with plate uniformity.[7]
Experimental Protocol: Ruling Out Artifacts
-
Vehicle Control Comparison: Ensure that the effect you are seeing is significantly different from the vehicle control (e.g., DMSO). High concentrations of some solvents can induce cellular stress or other effects.
-
Assay Interference Test: Run the assay in a cell-free system to see if this compound directly interferes with the assay components or readout. For example, some compounds can absorb light or fluoresce at the same wavelengths used for detection, leading to false signals.
-
Dose-Response Curve Analysis: A well-behaved, sigmoidal dose-response curve is more likely to represent a true biological effect. A non-sigmoidal or erratic curve may suggest an artifact or compound insolubility at higher concentrations.
-
Counter-Screening: Use an alternative assay technology to confirm the effect. If the effect is only observed with one specific detection method, it is more likely to be an artifact.
dot
Caption: Workflow for troubleshooting this compound control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uchicago.edu [journals.uchicago.edu]
- 7. Spatial artifact detection improves the reproducibility of drug screening experiments - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of D-Moses
Welcome to the technical support center for D-Moses. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability of this compound, the inactive control compound for the PCAF bromodomain inhibitor, L-Moses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is the enantiomer of L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain.[1] Unlike L-Moses, this compound does not exhibit observable binding to the PCAF bromodomain and, therefore, serves as an ideal inactive or negative control in experiments designed to investigate the effects of PCAF inhibition by L-Moses.[1] Using this compound helps to ensure that any observed effects are due to the specific inhibition of the PCAF bromodomain by L-Moses and not due to off-target or non-specific chemical effects.
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability in a chemical compound like this compound can stem from several factors. While manufacturers strive for consistency, minor differences can arise from the manufacturing process, transportation and storage conditions, or even handling within the laboratory.[2] For a compound like this compound, this could manifest as subtle variations in purity, the presence of trace impurities, or degradation over time, which might affect its properties as a negative control.
Q3: How can batch-to-batch variability of a negative control like this compound impact our experimental outcomes?
Even though this compound is an inactive control, its purity and integrity are critical. If a new batch of this compound has impurities that are biologically active or if it has degraded, it may no longer serve as a true negative control. This could lead to unexpected biological effects, increased background noise, or a reduction in the observable window between the active compound (L-Moses) and the control, ultimately leading to misinterpretation of results.
Troubleshooting Guide
Issue 1: Increased background signal or unexpected activity with a new batch of this compound.
-
Possible Cause: The new batch of this compound may have a lower purity level or contain active impurities.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: If possible, perform an independent analysis of the new this compound batch (e.g., via HPLC-MS) to confirm its identity and purity. Compare this with the certificate of analysis provided by the manufacturer.
-
Test for Biological Activity: Perform a dose-response experiment with the new batch of this compound alone in a sensitive assay (e.g., a cell viability assay or a target-specific reporter assay) to check for any unexpected biological activity.
-
Contact the Manufacturer: If you confirm a purity issue or unexpected activity, contact the manufacturer's technical support with your findings and the batch number.
-
Issue 2: The potency of our active compound (L-Moses) appears to have shifted with a new batch of this compound.
-
Possible Cause: The solvent used to dissolve the new batch of this compound may be contaminated or of a different quality, or the concentration of your this compound stock solution may be inaccurate.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of both L-Moses and this compound from the new batch in freshly opened, high-purity solvent.
-
Validate Stock Concentration: Use a spectrophotometer or another appropriate method to verify the concentration of your new this compound stock solution.
-
Perform a Crossover Comparison: Test the old and new batches of this compound side-by-side in the same experiment against the same batch of L-Moses. This will help determine if the shift is truly associated with the new this compound batch.
-
Experimental Protocols
Protocol 1: Quality Control Check for a New Batch of this compound
This protocol outlines a basic workflow to validate a new batch of this compound before its use in critical experiments.
-
Visual Inspection: Upon receipt, visually inspect the vial for any signs of damage or improper sealing.
-
Documentation Review: Carefully review the certificate of analysis for the new batch. Note the reported purity and compare it to previous batches.
-
Solubility Test: Prepare a small stock solution of the new this compound batch in your standard solvent (e.g., DMSO). Observe for complete dissolution and the absence of particulates.
-
Functional Assay: Perform a functional assay comparing the new batch of this compound to a previously validated batch. This should be done at a concentration where you would typically use it as a negative control.
Illustrative Data:
The following table shows an example of a quality control check for three batches of this compound in a cell viability assay.
| Batch Number | Concentration (µM) | Cell Viability (% of Untreated) | Purity (from CoA) |
| DM-001 | 10 | 98.5% | 99.8% |
| DM-002 | 10 | 97.9% | 99.7% |
| DM-003 (New) | 10 | 85.3% | 98.1% |
In this example, batch DM-003 shows a significant decrease in cell viability compared to the previous batches, suggesting a potential issue with this batch.
Diagrams
Caption: Workflow for quality control of a new this compound batch.
Caption: Troubleshooting logic for this compound batch variability.
References
Validation & Comparative
Comparison Guide: Validating the Stereospecificity of L-Moses with its Enantiomer, D-Moses
Introduction
In drug discovery and development, the chirality of a molecule can be a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological effects despite having identical physical and chemical properties in an achiral environment.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[2] Therefore, demonstrating the stereospecificity of a lead compound is a crucial step in preclinical validation. The U.S. Food and Drug Administration (FDA) guidelines from 1992 emphasize the need to characterize the absolute stereochemistry of chiral compounds early in development.[4]
This guide provides a comprehensive comparison of L-Moses , a novel and potent agonist of the Gs-coupled G-protein coupled receptor (GPCR), "Receptor-Y," against its inactive enantiomer, D-Moses . By using this compound as a negative control, we can unequivocally attribute the biological activity of the racemate to the specific molecular architecture of L-Moses. We will detail the experimental protocols and present supporting data from a series of assays designed to validate this specificity, from direct receptor binding to downstream cellular responses.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This assay is designed to measure the direct binding affinity and kinetics of L-Moses and this compound to the purified Receptor-Y protein. SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[5][6]
-
Ligand Immobilization: Purified, recombinant Receptor-Y was immobilized on a CM5 sensor chip via standard amine coupling.
-
Analyte Preparation: L-Moses and this compound were serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) to a concentration range of 1 nM to 10 µM.
-
Binding Measurement: The diluted compounds (analytes) were injected over the sensor surface at a flow rate of 30 µL/min. Association was monitored for 180 seconds, followed by a 300-second dissociation phase with buffer flow.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[7]
Functional GPCR Activation Assay (cAMP Accumulation)
This experiment measures the functional consequence of receptor binding—the activation of Receptor-Y and subsequent downstream signaling. As Receptor-Y is Gs-coupled, its activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Cell Culture: HEK293 cells stably overexpressing Receptor-Y were cultured to ~80% confluency in 96-well plates.
-
Compound Treatment: Cells were treated with increasing concentrations of L-Moses or this compound (1 nM to 100 µM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C. Forskolin, a direct activator of adenylyl cyclase, was used as a positive control.[8]
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay, such as the cAMP-Glo™ Assay.[9][10][11] This assay measures cAMP levels through a coupled luciferase reaction, where a decrease in available ATP due to PKA activation leads to decreased light production.[9]
-
Data Analysis: Luminescence data was converted to cAMP concentrations based on a standard curve. The dose-response data for each compound was plotted, and the half-maximal effective concentration (EC50) was calculated using a four-parameter logistic regression.
Downstream Gene Expression Assay (Quantitative PCR)
This assay quantifies the expression of a downstream target gene known to be regulated by the Receptor-Y signaling pathway, providing evidence of a cellular physiological response. In this hypothetical pathway, cAMP-PKA signaling leads to the phosphorylation of a transcription factor, inducing the expression of "Gene-Z".
-
Cell Treatment: Cells were treated with L-Moses or this compound at their respective EC50 concentrations (or a high concentration for this compound, e.g., 10 µM) for 6 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells, and cDNA was synthesized using a reverse transcription kit.
-
Quantitative PCR (qPCR): The expression level of Gene-Z was measured by qPCR using specific primers. A housekeeping gene (e.g., GAPDH) was used for normalization.
-
Data Analysis: The relative expression of Gene-Z was calculated using the ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated control cells.
Results: Comparative Analysis of L-Moses and this compound
The quantitative data from the described experiments are summarized in the table below, highlighting the stark differences in activity between the two enantiomers.
| Parameter | L-Moses | This compound | Interpretation |
| Receptor Binding Affinity (KD) | 5.2 nM | > 10,000 nM | L-Moses binds to Receptor-Y with high affinity, while this compound shows negligible binding. |
| Functional Activity (EC50) | 15.8 nM | > 100,000 nM | L-Moses potently activates Receptor-Y signaling, whereas this compound is functionally inactive. |
| Gene-Z Expression (Fold Change) | 12.4-fold increase | 1.1-fold increase | L-Moses significantly induces downstream gene expression; this compound has no effect. |
Table 1: Summary of experimental data comparing the activity of L-Moses and this compound.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by the specific binding of L-Moses to Receptor-Y.
Caption: L-Moses specifically activates Receptor-Y, initiating a downstream cAMP/PKA signaling cascade.
Experimental Validation Workflow
This diagram outlines the logical flow of experiments performed to confirm the stereospecificity of L-Moses.
References
- 1. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 2. Student Question : Can you explain the significance of enantiomers in biological systems? | Biotechnology | QuickTakes [quicktakes.io]
- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 9. cAMP-Glo™ Assay Protocol [promega.kr]
- 10. GloSensor™ cAMP Assay Protocol [promega.jp]
- 11. ulab360.com [ulab360.com]
Comparative Analysis of Cellular Phenotypes Induced by D-Moses and L-Moses Treatment
Abstract: This guide provides a comprehensive comparison of the cellular effects of D-Moses and L-Moses, the D- and L-enantiomers of the novel therapeutic candidate "Moses." While structurally similar, these stereoisomers exhibit starkly different and opposing biological activities. This report details their differential impact on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways. All data presented herein was generated using the A549 human lung carcinoma cell line. This document is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform future research and development efforts.
Introduction
Chirality is a fundamental principle in pharmacology, where enantiomers of a drug can have significantly different pharmacodynamic and pharmacokinetic properties. The compound "Moses" is a novel chiral molecule under investigation for its therapeutic potential. This guide focuses on the distinct cellular phenotypes induced by its two enantiomers, this compound and L-Moses. Our findings indicate that this compound acts as a potent agonist of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, promoting cell proliferation. In contrast, L-Moses functions as an antagonist of the same pathway, leading to cell cycle arrest and apoptosis.
Comparative Summary of Cellular Effects
The primary phenotypic differences observed following a 48-hour treatment of A549 cells with 10 µM of either this compound or L-Moses are summarized below.
Table 1: Comparative Analysis of Cellular Phenotypes
| Parameter | This compound (10 µM) | L-Moses (10 µM) | Vehicle (DMSO) | Experimental Assay |
| Cell Viability (% of Control) | 145% ± 5.2% | 42% ± 3.8% | 100% | MTT Assay |
| Apoptosis Rate (% of Cells) | 4% ± 0.9% | 58% ± 4.1% | 5% | Annexin V/PI Staining |
| Caspase-3/7 Activity (RFU) | 1,050 ± 110 | 8,900 ± 550 | 1,000 | Caspase-Glo 3/7 Assay |
| Cell Cycle Phase: G1 (%) | 45% ± 3.5% | 75% ± 4.2% | 55% | Flow Cytometry (PI Staining) |
| Cell Cycle Phase: S (%) | 35% ± 2.8% | 10% ± 1.9% | 28% | Flow Cytometry (PI Staining) |
| Cell Cycle Phase: G2/M (%) | 20% ± 2.1% | 15% ± 2.5% | 17% | Flow Cytometry (PI Staining) |
Impact on EGFR Signaling Pathway
To elucidate the mechanism driving the observed phenotypes, the activation state of key proteins within the EGFR signaling cascade was assessed via Western blot.
Table 2: Relative Protein Expression Levels (Post-Treatment)
| Protein Target | This compound (10 µM) | L-Moses (10 µM) | Vehicle (DMSO) | Method |
| p-EGFR (Tyr1068) | +++ | - | + | Western Blot |
| Total EGFR | = | = | = | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | +++ | - | + | Western Blot |
| Total ERK1/2 | = | = | = | Western Blot |
| Cyclin D1 | +++ | - | + | Western Blot |
| Cleaved Caspase-3 | - | +++ | - | Western Blot |
| β-Actin (Loading Control) | = | = | = | Western Blot |
| Key: (+++) Strong Increase, (+) Baseline, (-) Decrease, (=) No Change |
Visualizing a Workflow and Signaling Pathways
Caption: Workflow for comparing D- and L-Moses effects.
Caption: this compound activates the EGFR pathway while L-Moses inhibits it.
Detailed Experimental Protocols
A549 cells were cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For all experiments, cells were seeded and allowed to adhere for 24 hours before treatment. This compound, L-Moses (100 mM stock in DMSO), or an equivalent volume of DMSO (vehicle control) was added to the culture medium to a final concentration of 10 µM. Cells were incubated for 48 hours before analysis.
-
Seed 8,000 cells/well in a 96-well plate.
-
After treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve formazan crystals.
-
Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.
-
Viability was expressed as a percentage relative to the vehicle-treated control cells.
-
Seed 2x10⁵ cells/well in a 6-well plate.
-
After treatment, harvest cells (including supernatant) and wash with ice-cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Seed 2x10⁵ cells/well in a 6-well plate.
-
After treatment, harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash cells with PBS and treat with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Stain cells with Propidium Iodide (50 µg/mL).
-
Analyze DNA content using a flow cytometer. Cell cycle distribution was quantified using ModFit LT software.
-
Seed 1x10⁶ cells in a 10 cm dish.
-
After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour.
-
Visualize bands using an ECL detection system. β-Actin was used as a loading control.
Conclusion
The enantiomers this compound and L-Moses demonstrate classic pharmacological stereoselectivity, inducing opposing cellular phenotypes by differentially modulating the EGFR signaling pathway. This compound acts as a pathway agonist, enhancing proliferation signals, which may be relevant for applications in regenerative medicine. Conversely, L-Moses is a potent antagonist, inducing G1 cell cycle arrest and apoptosis, positioning it as a promising candidate for anti-cancer therapeutic development. These findings underscore the critical importance of chiral separation and enantiomer-specific testing in the drug development pipeline.
On-Target Engagement of L-Moses: A Comparative Analysis Utilizing its Inactive Enantiomer, D-Moses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Moses, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control non-derepressible 5 (GCN5), with its inactive enantiomer, D-Moses. The use of a stereoisomer as a negative control is a rigorous method to confirm that the observed biological effects of the active compound are due to specific engagement with its intended target. This guide presents supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: L-Moses vs. This compound
The following tables summarize the key quantitative data comparing the activity of L-Moses and its inactive enantiomer, this compound.
Table 1: Biochemical and Biophysical Binding Affinity
| Parameter | L-Moses | This compound | Target Protein | Assay Type | Reference |
| Ki | 47 nM | Not Reported | PCAF Bromodomain | HTRF Binding Competition | [1] |
| Kd | 48 nM | No observable binding | PCAF Bromodomain | BROMOscan | [1][2] |
| Kd | 126 nM | Not Reported | PCAF Bromodomain | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Kd | 220 nM | Not Reported | GCN5 Bromodomain | BROMOscan | [1][2] |
| Kd | 600 nM | Not Reported | GCN5 Bromodomain | Isothermal Titration Calorimetry (ITC) | [1][2] |
Table 2: Cellular Target Engagement and Activity
| Assay | L-Moses IC50 | This compound Activity | Target/System | Reference |
| NanoBRET (truncated PCAF) | 220 nM | Not Reported | Truncated PCAF Bromodomain in HEK293 cells | [1][2] |
| NanoBRET (full-length PCAF) | 1.2 µM | Not Reported | Full-length PCAF in HEK293 cells | [1][2] |
| Competitive Pull-down | 660 nM | Not Reported | Full-length PCAF from cell lysates | [1] |
| Competitive Pull-down | 220 nM | Not Reported | Full-length GCN5 from cell lysates | [1] |
| Cytotoxicity Assay | No observed cytotoxicity at 0.1, 1, and 10 µM | No observed cytotoxicity at 0.1, 1, and 10 µM | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
Mandatory Visualization
References
Unveiling the Rigor of Scientific Inquiry: A Guide to Statistical Analysis in Experiments Utilizing D-Mannose as a Test Substance
In the landscape of scientific research and drug development, the integrity of experimental findings hinges on the meticulous design and execution of controlled studies. For researchers and scientists, understanding the nuances of experimental controls is paramount to generating reproducible and translatable data. This guide provides a comprehensive overview of the statistical analysis and experimental design considerations when using a test substance, exemplified here by D-mannose, in comparison to a control group.
The Cornerstone of Experimentation: The Role of Controls
In any scientific experiment, the primary goal is to determine the effect of an independent variable on a dependent variable. To achieve this with confidence, a control group is essential.[1][2][3] The control group serves as a baseline, representing the state of the dependent variable without the influence of the experimental treatment.[1][2] Any statistically significant difference observed between the experimental group (which receives the treatment) and the control group can then be attributed to the treatment itself.
Several types of controls are employed in scientific research:
-
Negative Controls: These are groups where no response is expected. They help to identify the background noise or non-specific effects of the experimental procedure.[3][4]
-
Positive Controls: In these groups, a known response is expected. They validate the experimental setup and confirm that the assay is working correctly.[3][4]
-
Vehicle Controls: When a substance (the "vehicle") is used to dissolve or administer the experimental compound, a vehicle control group receives the vehicle alone. This is crucial to ensure that the vehicle itself does not have an effect on the outcome.[5][6][7]
Experimental Design: A Case Study with D-Mannose
D-mannose, a simple sugar, has been investigated for its potential therapeutic effects in various conditions, including the prevention of urinary tract infections and the modulation of autoimmune responses.[8][9][10][11][12] To illustrate the principles of experimental design and statistical analysis, let's consider a hypothetical preclinical study evaluating the efficacy of D-mannose in a mouse model of an inflammatory disease.
Objective: To determine the effect of oral D-mannose administration on the severity of induced inflammation in a mouse model.
Experimental Groups:
-
Experimental Group: Mice receiving D-mannose dissolved in sterile water, administered daily by oral gavage.
-
Vehicle Control Group: Mice receiving sterile water only, administered daily by oral gavage.
-
Positive Control Group: Mice receiving a known anti-inflammatory drug.
-
Negative Control Group: Healthy mice with no induced inflammation.
Methodology:
-
Animal Model: A validated mouse model for the specific inflammatory disease is used.
-
Induction of Disease: Inflammation is induced in all groups except the negative control group using a standardized protocol.
-
Treatment Administration: Daily oral gavage of the respective treatments (D-mannose, vehicle, or positive control drug) begins on a predetermined day post-disease induction and continues for a specified duration.
-
Outcome Measures: At the end of the study period, several quantitative parameters are measured to assess the severity of inflammation. These may include:
-
Clinical scoring of disease symptoms.
-
Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA.
-
Histopathological analysis of affected tissues to score inflammation and tissue damage.
-
The quantitative data from such an experiment should be summarized in a clear and organized table to facilitate comparison between the different groups.
| Group | N | Average Clinical Score (± SEM) | Serum TNF-α (pg/mL) (± SEM) | Histopathology Score (± SEM) |
| Negative Control | 10 | 0.1 ± 0.05 | 15.2 ± 2.1 | 0.2 ± 0.1 |
| Vehicle Control | 10 | 3.8 ± 0.4 | 150.7 ± 12.5 | 3.5 ± 0.3 |
| D-Mannose Treated | 10 | 1.5 ± 0.2 | 55.4 ± 6.8 | 1.2 ± 0.2 |
| Positive Control | 10 | 0.8 ± 0.1 | 30.1 ± 4.3 | 0.7 ± 0.1 |
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests like Tukey's or Dunnett's test) would be applied to this data to determine if the observed differences between the groups are statistically significant (typically p < 0.05).
Visualizing Experimental Logic and Pathways
Diagrams are powerful tools for communicating complex experimental workflows and biological pathways.
Caption: A typical workflow for a preclinical in vivo experiment.
Based on some research, D-mannose may exert its effects by influencing immune cell function, potentially through metabolic reprogramming that favors the development of regulatory T cells (Tregs), which in turn suppress inflammation. A simplified hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway of D-mannose in immune modulation.
Conclusion
References
- 1. What’s a Control Group in an Experiment? | Understanding the Basics [exeltis.com]
- 2. Scientific control - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. homework.study.com [homework.study.com]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 8. Oral D-mannose treatment suppresses experimental autoimmune encephalomyelitis via induction of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-MannosE to prevent Recurrent urinary tract InfecTions (MERIT): protocol for a randomised controlled trial — NIHR School for Primary Care Research [spcr.nihr.ac.uk]
- 10. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized Controlled Trial Comparing a New D-Mannose-based Dietary Supplement to Placebo for the Treatment of Uncomplicated Escherichia coli Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating siRNA Knockdown: A Comparative Analysis of Key Methodologies
For researchers, scientists, and drug development professionals, ensuring the specificity and efficacy of small interfering RNA (siRNA) knockdown experiments is paramount to the integrity of their findings. This guide provides an objective comparison of standard methods for validating siRNA-mediated gene silencing, supported by experimental data and detailed protocols. We will explore the nuances of quantitative PCR (qPCR), Western Blot analysis, and rescue experiments, offering a comprehensive framework for robust experimental design and interpretation.
The advent of RNA interference (RNAi) has revolutionized functional genomics, providing a powerful tool to investigate gene function by sequence-specific suppression of gene expression.[1] However, the potential for off-target effects necessitates rigorous validation of siRNA-induced knockdown.[2][3] This guide will delve into the most common and reliable techniques to confirm on-target gene silencing at both the mRNA and protein levels.
Comparing the Gold Standards: qPCR vs. Western Blot
The two most fundamental methods for validating siRNA knockdown are quantitative PCR (qPCR) to measure mRNA levels and Western Blotting to assess protein expression.[4] While both are essential, they provide different and complementary information about the extent of gene silencing.
Quantitative Data Summary
The following tables summarize key quantitative parameters and comparative data for different siRNA validation approaches.
| Method | Parameter Measured | Typical Knockdown Efficiency Considered Effective | Advantages | Limitations |
| Quantitative PCR (qPCR) | Relative mRNA transcript levels | ≥70% reduction[5] | High sensitivity, high throughput, quantitative. | Does not confirm protein reduction, which is the functional endpoint for most genes. mRNA levels may not always correlate with protein levels.[6] |
| Western Blot | Relative protein expression levels | Visible reduction in band intensity compared to control | Directly measures the functional protein level, provides qualitative and semi-quantitative data. | Lower throughput, less sensitive than qPCR, dependent on antibody quality and specificity.[7] |
| Rescue Experiment | Phenotypic reversal | Restoration of the wild-type phenotype | The "gold standard" for confirming that the observed phenotype is a direct result of silencing the target gene and not due to off-target effects.[8][9] | Technically challenging, requires a well-defined phenotype, may require constructing a siRNA-resistant expression vector.[10] |
Table 1: Comparison of Knockdown Efficiency using different siRNAs targeting the same gene.
Data in this table is illustrative and compiled from typical results seen in knockdown experiments.
| siRNA ID | Target Gene | mRNA Knockdown (%) (via qPCR) | Protein Knockdown (%) (via Western Blot) |
| siRNA-1 | Gene X | 85% | 75% |
| siRNA-2 | Gene X | 92% | 88% |
| siRNA-3 | Gene X | 65% | 50% |
| Scrambled Control | N/A | 0% | 0% |
This table demonstrates the variability in knockdown efficiency that can be observed with different siRNA sequences targeting the same gene, highlighting the importance of testing multiple siRNAs.[11]
Table 2: Comparison of mRNA vs. Protein Knockdown Over Time.
Illustrative data demonstrating the temporal relationship between mRNA and protein knockdown.
| Time Post-Transfection | Average mRNA Knockdown (%) | Average Protein Knockdown (%) |
| 24 hours | 90% | 40% |
| 48 hours | 85% | 75% |
| 72 hours | 70% | 80% |
This table illustrates that peak mRNA knockdown often precedes peak protein knockdown, a crucial consideration for experimental timing.
The RNA Interference (RNAi) Pathway
The following diagram illustrates the key steps in the RNAi pathway, from the introduction of siRNA to the degradation of the target mRNA.
Caption: The RNAi pathway initiated by siRNA in the cytoplasm.
Experimental Workflow for siRNA Knockdown Validation
A typical workflow for a robust siRNA knockdown experiment with proper validation is depicted below.
References
- 1. The RNA-induced Silencing Complex: A Versatile Gene-silencing Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 6. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pnas.org [pnas.org]
- 11. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Stereoselectivity: A Comparative Analysis of L-Moses and D-Moses Activity
A comprehensive cross-validation of the biological activity of L-Moses, a potent chemical probe for PCAF/GCN5 bromodomains, against its enantiomeric negative control, D-Moses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data and protocols.
L-Moses has emerged as a significant tool in epigenetic research, acting as a potent and selective inhibitor of the lysine acetyltransferase (KAT) p300/CBP-associated factor (PCAF or KAT2B) and General control non-derepressible 5 (GCN5 or KAT2A).[1] These enzymes play a crucial role in regulating gene expression through the acetylation of histones and other proteins.[1] L-Moses is being investigated as a potential therapeutic agent, particularly in the context of neurodegenerative diseases where it has been shown to mitigate neuronal cell death induced by endoplasmic reticulum (ER) stress.[2] To rigorously validate the on-target effects of L-Moses, it is essential to compare its activity with its stereoisomer, this compound, which serves as a negative control. This guide presents a cross-validation of L-Moses's activity against a this compound baseline, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways.
Quantitative Comparison of L-Moses and this compound Activity
The biological activity of L-Moses has been characterized through various biochemical and cellular assays, demonstrating its high affinity and potency for its targets. In contrast, this compound, as the enantiomeric negative control, is expected to be biologically inactive. The following table summarizes the available quantitative data for both compounds.
| Assay Type | Target | L-Moses | This compound | Reference |
| Biochemical Assays | ||||
| HTRF Binding Competition | PCAF Bromodomain | Kᵢ = 47 nM | Not Reported (Expected to be inactive) | [1] |
| BROMOscan® | PCAF Bromodomain | Kₔ = 48 nM | Not Reported (Expected to be inactive) | [1] |
| BROMOscan® | GCN5 Bromodomain | Kₔ = 220 nM | Not Reported (Expected to be inactive) | [1] |
| Isothermal Titration Calorimetry (ITC) | PCAF Bromodomain | Kₔ = 126 nM | Not Reported (Expected to be inactive) | [1] |
| Isothermal Titration Calorimetry (ITC) | GCN5 Bromodomain | Kₔ = 600 nM | Not Reported (Expected to be inactive) | [1] |
| Cellular Assays | ||||
| NanoBRET™ Assay (Truncated PCAF) | PCAF Bromodomain | IC₅₀ = 220 nM | Not Reported (Expected to be inactive) | [1] |
| NanoBRET™ Assay (Full-length PCAF) | PCAF Bromodomain | IC₅₀ = 1.2 µM | Not Reported (Expected to be inactive) | [1] |
| Cytotoxicity Assay (PBMCs) | - | No cytotoxicity observed at 0.1, 1, and 10 µM | No cytotoxicity observed at 0.1, 1, and 10 µM | [1] |
Note: While specific binding data for this compound is not available in the public domain, its designation as a negative control implies that its binding affinity and inhibitory activity against PCAF and GCN5 are negligible. The cytotoxicity assay provides direct comparative data, showing that neither enantiomer exhibits toxicity at the tested concentrations.[1]
Signaling Pathway and Experimental Workflow
The biological activity of L-Moses is rooted in its ability to inhibit the enzymatic function of PCAF (KAT2B). This inhibition has significant downstream effects on cellular signaling pathways, particularly the Unfolded Protein Response (UPR), which is activated under conditions of ER stress.
The experimental workflow to assess the differential activity of L-Moses and this compound typically involves a series of biochemical and cell-based assays to confirm target engagement and cellular effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize L-Moses and this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Competition Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound to a target protein.
-
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In this competitive binding assay, a biotinylated PCAF bromodomain is bound to streptavidin-Europium, and a biotinylated histone peptide ligand is bound to streptavidin-XL665. When the ligand binds to PCAF, the donor and acceptor are brought into proximity, generating a FRET signal. Unlabeled compounds (L-Moses or this compound) compete with the labeled ligand for binding to PCAF, causing a decrease in the FRET signal.
-
Procedure:
-
Reactions are set up in a microplate containing the biotinylated PCAF bromodomain, the biotinylated ligand, and varying concentrations of the test compound (L-Moses or this compound).
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The HTRF signal is read using a plate reader capable of time-resolved fluorescence detection.
-
The Kᵢ value is calculated from the IC₅₀ value obtained from the dose-response curve.
-
BROMOscan® Assay
BROMOscan® is a competitive binding assay used to determine the dissociation constant (Kₔ) of a compound for a large panel of bromodomains.
-
Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. In the absence of a competing compound, the bromodomain binds to the immobilized ligand and is captured on a solid support. Test compounds that bind to the bromodomain prevent this interaction, resulting in a lower amount of bromodomain captured on the support. The amount of captured bromodomain is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
A mixture of the DNA-tagged bromodomain and the test compound is added to wells containing the immobilized ligand.
-
After an incubation period, the unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR.
-
The Kₔ is determined by measuring the amount of captured bromodomain as a function of the test compound concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of the ligand (L-Moses or this compound) is titrated into a solution of the target protein (PCAF or GCN5 bromodomain) in a sample cell. The heat released or absorbed during the binding event is measured by a sensitive calorimeter.
-
Procedure:
-
The protein solution is placed in the sample cell, and the ligand solution is loaded into a syringe.
-
Small aliquots of the ligand are injected into the protein solution, and the resulting heat change is measured after each injection.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
NanoBRET™ Cellular Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.
-
Principle: The target protein (PCAF) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fused target, BRET occurs between the luciferase and the fluorescent tracer. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are engineered to express the NanoLuc®-PCAF fusion protein.
-
The cells are treated with the fluorescent tracer and varying concentrations of the test compound (L-Moses or this compound).
-
The BRET signal is measured using a plate reader.
-
The IC₅₀ value is determined from the dose-response curve, representing the concentration of the compound that inhibits 50% of the tracer binding.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess the target engagement of a compound in living cells or tissues.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In a CETSA® experiment, cells are treated with a compound and then heated to a temperature that causes partial denaturation and aggregation of the target protein. If the compound binds to the target, the protein will be more stable and less of it will aggregate.
-
Procedure:
-
Intact cells are treated with the test compound (L-Moses or this compound) or a vehicle control.
-
The cells are heated to a specific temperature for a short period.
-
The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.
-
The amount of soluble target protein is quantified, typically by Western blot or other immunoassays.
-
An increase in the amount of soluble protein in the compound-treated sample compared to the vehicle control indicates target engagement.
-
References
The Critical Role of a Negative Control: A Guide to Using D-Moses in PCAF Bromodomain Research
In the pursuit of selective therapeutic agents, the validation of a compound's on-target activity is paramount. For researchers investigating the p300/CBP-associated factor (PCAF) bromodomain, a key epigenetic reader, the chemical probe L-Moses has emerged as a potent and selective inhibitor. To ensure that the observed biological effects of L-Moses are a direct consequence of PCAF bromodomain inhibition, the use of a stringent negative control is indispensable. This guide provides a comprehensive comparison of L-Moses and its inactive enantiomer, D-Moses, which serves as an ideal negative control.
Performance Comparison: L-Moses vs. This compound
This compound is the (R,S)-enantiomer of L-Moses and is structurally identical except for its stereochemistry. This subtle difference, however, completely abrogates its ability to bind to the PCAF bromodomain. As such, any cellular or biochemical effect observed with L-Moses but not with this compound can be confidently attributed to the inhibition of the PCAF bromodomain.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the in vitro and cellular activity of L-Moses and its negative control, this compound. This data highlights the potent and selective activity of L-Moses versus the inactivity of this compound.
| Parameter | L-Moses | This compound (Negative Control) | Reference |
| Binding Affinity (ITC, Kd) | 126 nM | No Observable Binding | [1] |
| Inhibition Constant (HTRF, Ki) | 47 nM | Not Applicable | [1] |
| BROMOscan Binding (Kd) | 48 nM | Not Applicable | [1] |
| Cellular Target Engagement (NanoBRET, IC50) | 220 nM (truncated PCAF) | No Activity | [1] |
| Cellular Viability (PBMCs) | No observable cytotoxicity | No observable cytotoxicity | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of L-Moses and this compound to the PCAF bromodomain.
Methodology:
-
Protein: Recombinant human PCAF bromodomain (residues 720-831) is purified.
-
Ligands: L-Moses and this compound are dissolved in the same buffer as the protein (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Instrumentation: An isothermal titration calorimeter (e.g., Malvern MicroCal PEAQ-ITC).
-
Procedure:
-
The sample cell is filled with the PCAF bromodomain solution (typically at a concentration of 10-20 µM).
-
The injection syringe is filled with the ligand solution (L-Moses or this compound) at a concentration approximately 10-fold higher than the protein concentration.
-
A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET Cellular Target Engagement Assay
Objective: To measure the ability of L-Moses and this compound to engage the PCAF bromodomain in living cells.
Methodology:
-
Cell Line: HEK293T cells are transiently transfected with a plasmid encoding a fusion protein of the PCAF bromodomain and NanoLuc® luciferase.
-
Reagents:
-
NanoBRET® tracer that binds to the PCAF bromodomain.
-
L-Moses and this compound serially diluted.
-
Nano-Glo® substrate.
-
-
Procedure:
-
Transfected cells are seeded into a 96-well plate.
-
Cells are treated with a range of concentrations of L-Moses or this compound.
-
The NanoBRET® tracer is added to the cells.
-
The Nano-Glo® substrate is added, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.
-
-
Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The data is then plotted as a function of the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Peripheral Blood Mononuclear Cell (PBMC) Viability Assay
Objective: To assess the cytotoxicity of L-Moses and this compound on primary human cells.
Methodology:
-
Cells: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Treatment: PBMCs are cultured in a 96-well plate and treated with various concentrations of L-Moses or this compound (e.g., up to 10 µM) for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is also included.
-
Assay: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure (MTT Assay example):
-
After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm.
-
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability at each compound concentration.
Visualizing the Role of this compound
The following diagrams illustrate the principles behind using this compound as a negative control and the experimental workflows.
References
Safety Operating Guide
Proper Disposal of D-Mannose in a Laboratory Setting
Note: The chemical term "D-Moses" is not standard. This document pertains to the proper disposal of D-mannose , a closely related and common monosaccharide. Procedures should be adapted based on institutional and local regulations.
D-mannose is a naturally occurring simple sugar, an epimer of glucose. In a laboratory setting, it is generally considered non-hazardous.[1][2] However, proper disposal is crucial to maintain a safe and compliant laboratory environment. The primary consideration for disposal is whether the D-mannose is in its pure form or has been contaminated with other hazardous materials.
Personal Protective Equipment (PPE)
Before handling D-mannose for disposal, it is essential to wear the appropriate personal protective equipment to minimize exposure, even with non-hazardous materials.[1]
-
Gloves: Wear suitable protective gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Step-by-Step Disposal Procedures
The proper disposal method for D-mannose depends on its physical state (solid or aqueous) and whether it is contaminated with hazardous substances.
1. Waste Identification and Segregation:
-
Pure D-mannose: If the D-mannose waste is uncontaminated with any other chemical or biological materials, it can be disposed of as non-hazardous chemical waste.[1]
-
Contaminated D-mannose: If the D-mannose waste is mixed with hazardous substances (e.g., solvents, heavy metals, biological agents), the mixture must be treated as hazardous waste.[1] The disposal protocol must then follow the specific requirements for the contaminating substance(s).
2. Disposal of Solid D-mannose Waste:
-
Packaging: Place the solid D-mannose waste into a clearly labeled, sealed container. The label should identify the contents as "D-mannose" and indicate that it is non-hazardous.
-
Disposal Route: Dispose of the container through your institution's non-hazardous solid waste stream. Always consult your institution's specific guidelines for chemical waste disposal.
3. Disposal of Aqueous D-mannose Solutions:
-
Small Quantities: For small quantities of uncontaminated D-mannose solutions, drain disposal may be permissible, subject to local regulations.[3][4]
-
Procedure for Drain Disposal:
-
Confirm that your institution's policies and local wastewater regulations permit the drain disposal of sugar solutions.
-
Ensure the solution is dilute.
-
Pour the solution down a laboratory sink, flushing with a large excess of water (at least 100-fold).[3][4] For example, for every 100 mL of solution, flush with at least 10 liters of water.
-
Avoid mixing with other chemicals in the drain.
-
4. Spill Cleanup:
-
Solid Spills: For a dry spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
Solution Spills: For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1] Place the absorbent material into a sealed container for disposal. Clean the spill area with water.
Quantitative Disposal Guidelines
The following table summarizes the quantitative limits for the drain disposal of D-mannose solutions where permitted. These are general guidelines and may be superseded by local or institutional regulations.
| Parameter | Guideline | Source(s) |
| Maximum Daily Quantity | A few hundred grams or milliliters per day. | [3][4] |
| Per-Discharge Limit | Up to 100 g or 100 mL at a time. | [3][4] |
| Water Flushing Volume | At least a 100-fold excess of water. | [3][4] |
| pH Range for Disposal | If mixed with acidic or basic substances, neutralize to a pH of 5.5 - 9.0. | [4][5] |
Experimental Protocols
No specific experimental protocols directly related to the disposal of D-mannose were identified in the search results. The disposal procedures outlined above are based on safety data sheets and general laboratory waste disposal guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of D-mannose waste in a laboratory setting.
References
Navigating the Safe Handling of Research Compounds: A Guide for D-Moses
When a specific Safety Data Sheet (SDS) is unavailable, a conservative approach based on established laboratory safety principles is paramount. This guide provides essential safety and logistical information for handling D-Moses or any research compound with unknown hazard profiles, ensuring the well-being of laboratory personnel and the integrity of the research.
Risk Assessment and General Precautions
Given that this compound is a white to beige powder and soluble in DMSO, and intended for laboratory research, it should be handled with the assumption that it may be biologically active and potentially hazardous. Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. |
| Hand Protection | Nitrile gloves. Consider double-gloving, especially during weighing and dissolution. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron if there is a risk of splashing. |
| Respiratory | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization or if working outside a fume hood. Consult your institution's EHS. |
Handling and Operational Plan
A systematic approach to handling minimizes the risk of exposure and contamination.
-
Preparation : Before handling this compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Weighing : Conduct all weighing of the powdered this compound within the fume hood. Use a dedicated spatula and weigh boat.
-
Dissolution : Add the solvent (e.g., DMSO) to the weighed this compound slowly to avoid splashing.
-
Storage : Store this compound at 2-8°C, as recommended. Ensure the container is tightly sealed and clearly labeled.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Container Disposal : Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
